Petunidin 3-glucoside
Description
Classification within the Anthocyanin Family
Petunidin (B3231668) 3-glucoside is classified as an anthocyanin, a type of plant pigment. mdpi.comacs.org More specifically, it is an anthocyanidin-3-O-glycoside. foodb.canp-mrd.org This classification indicates that it is composed of a petunidin aglycone (the core anthocyanidin structure) bonded to a glucose molecule at the C3 position. foodb.canp-mrd.org
Anthocyanins are a subclass of flavonoids, which are part of the larger group of polyphenols. acs.orggoogle.com The basic structure of an anthocyanin consists of a 2-phenylbenzopyrylium (flavylium) salt. google.com There are over 600 known anthocyanins, but only six common anthocyanidins are found in plants: cyanidin (B77932), delphinidin (B77816), malvidin (B83408), pelargonidin (B1210327), peonidin (B1209262), and petunidin. acs.orgmaxapress.combenthamopen.com Petunidin itself is derived from the methylation of delphinidin. mdpi.comresearchgate.net
The structure of Petunidin 3-glucoside contributes to its chemical properties and stability. The presence of a sugar moiety, in this case glucose, generally increases the water solubility and stability of the anthocyanin compared to its aglycone form. google.com
Table 1: Classification of this compound
| Category | Classification |
|---|---|
| Broad Class | Polyphenol |
| Family | Flavonoid foodb.canp-mrd.org |
| Subclass | Anthocyanin mdpi.comacs.org |
| Specific Type | Anthocyanidin-3-O-glycoside foodb.canp-mrd.org |
| Aglycone | Petunidin nih.gov |
| Sugar Moiety | Glucose nih.gov |
Significance in Plant Biology and Phytochemical Research
In plant biology, this compound plays a crucial role in reproduction by attracting pollinators and seed dispersers through its vibrant coloration. acs.org The specific color it imparts can range from red to purple to blue, depending on various factors such as pH. mdpi.com For instance, this compound is associated with violet-blue or purple coloration in flowers like grape hyacinth. mdpi.com
The biosynthesis of this compound is part of the broader phenylpropanoid pathway in plants. mdpi.com Its formation is a multi-step process involving several enzymes. A key enzyme, flavonoid 3',5'-hydroxylase (F3'5'H), directs the pathway toward the synthesis of delphinidin-3-glucoside, which can then be methylated to form petunidin-3-glucoside and malvidin-3-glucoside. mdpi.comresearchgate.net
In phytochemical research, this compound is of significant interest due to its potential biological activities, including antioxidant properties. nih.govresearchgate.netvjs.ac.vn It is found in a variety of edible plants, making it a component of the human diet. foodb.cahmdb.ca Research has focused on its presence in foods like bilberries, blueberries, grapes, and red wine. foodb.cahmdb.ca Studies have investigated its stability during digestion and its potential as a natural food colorant. smujo.idnih.govipb.pt
Table 2: Natural Sources of this compound
| Source Category | Examples |
|---|---|
| Fruits | Bilberries (Vaccinium myrtillus), Lowbush Blueberries (Vaccinium angustifolium), Grapes (Vitis vinifera), Blackcurrants, Blackberries, Raspberries foodb.cahmdb.camdpi.com |
| Vegetables | Purple sweet potato mdpi.com |
| Flowers | Petunias, Passiflora species nih.govmdpi.com |
| Beverages | Red wine foodb.cahmdb.ca |
The antioxidant capacity of this compound has been a subject of numerous studies. It has been shown to scavenge free radicals, which is a property that has sparked interest in its potential to influence longevity and age-related functions. researchgate.netvjs.ac.vn Research has also explored its anti-inflammatory effects. smujo.idresearchgate.net
The stability of this compound can be influenced by factors such as pH and the presence of other compounds. For example, it has been observed to be more stable than delphinidin and cyanidin derivatives under certain conditions. nih.govrsc.org
This compound is a type of anthocyanin, a water-soluble pigment that gives many flowers, fruits, and vegetables their red, purple, and blue colors. nih.govnih.gov It is a glycoside of petunidin, meaning it is composed of a petunidin molecule linked to a glucose sugar molecule. nih.govchemspider.com This compound is of interest to researchers for its presence in a variety of edible plants and its potential biological activities. vjs.ac.vn
Occurrence and Natural Distribution of this compound
This compound is found throughout the plant kingdom, particularly in angiosperms, or flowering plants. nih.gov Its presence has been documented in numerous plant families, contributing to the vibrant colors of their flowers, fruits, and leaves.
Presence in Angiosperm Families
The distribution of this compound is widespread among various angiosperm families. The following subsections detail its occurrence in several key families, supported by research findings.
The Rosaceae family, known for its many fruit-bearing trees and shrubs, contains species that produce this compound. For instance, studies on the leaves of Padus virginiana (chokecherry) have identified the presence of various anthocyanins, including petunidin derivatives. mdpi.com Research on other members of the Rosaceae family has also indicated the presence of this compound. researchgate.net
The Solanaceae, or nightshade family, includes important food crops like potatoes and tomatoes. Certain varieties of Solanum tuberosum (potato) with purple flesh have been found to contain this compound and its derivatives, such as petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. core.ac.ukmedchemexpress.commedchemexpress.com Similarly, in the case of Lycopersicon esculentum (tomato), while delphinidin derivatives are more common, some purple-fruited varieties derived from wild relatives like Solanum galapagense have been shown to accumulate anthocyanins, including petunidin 3-(coumaroyl)rutinoside-5-glucoside and petunidin 3-(caffeoyl)rutinoside-5-glucoside. mdpi.comresearchgate.net
The Vitaceae family, most notably represented by Vitis vinifera (common grape vine), is a significant source of this compound. wikipedia.orgwikipedia.org This anthocyanin is one of the key pigments found in the skins of red grape varieties, contributing to the color of both the grapes and the resulting red wine. wikipedia.orgwikipedia.orgnih.gov Studies have consistently identified this compound as a component of the anthocyanin profile in many Vitis vinifera cultivars. researchgate.netresearchgate.net
The Ericaceae family includes a wide range of berry-producing plants, many of which are rich in anthocyanins. Species within the Vaccinium genus, such as blueberries (Vaccinium corymbosum) and bilberries (Vaccinium myrtillus), are well-documented sources of this compound. mdpi.comresearchgate.netencyclopedia.pub Research has shown that this compound is a notable anthocyanin in these berries, alongside other related compounds. nih.govunibz.it
The Fabaceae, or legume family, also features species that produce this compound. It has been identified in the seed coats of certain varieties of Phaseolus vulgaris (common bean), particularly in those with black or speckled seeds. hmdb.caacs.orgresearchgate.net Additionally, this compound has been reported in Glycine max (soybean). nih.govhmdb.ca
The Passifloraceae family, which includes passionflowers, is another group of angiosperms where this compound can be found. Studies on the floral parts of various Passiflora species have detected the presence of this anthocyanin, contributing to the complex and vibrant coloration of their flowers. mdpi.comnih.govresearchgate.net For example, it has been identified in the corona filaments of some passionflower species. mdpi.com
Table 1: Occurrence of this compound in Selected Angiosperm Families
| Family | Genus/Species | Plant Part | Reference(s) |
|---|---|---|---|
| Rosaceae | Padus virginiana | Leaves | mdpi.com |
| Solanaceae | Solanum tuberosum | Tubers | core.ac.ukmedchemexpress.commedchemexpress.com |
| Lycopersicon esculentum (derived from S. galapagense) | Fruit | researchgate.net | |
| Vitaceae | Vitis vinifera | Fruit (skin) | wikipedia.orgwikipedia.orgnih.govresearchgate.netresearchgate.net |
| Ericaceae | Vaccinium corymbosum, Vaccinium myrtillus | Fruit | mdpi.comresearchgate.netencyclopedia.pubnih.govunibz.it |
| Fabaceae | Phaseolus vulgaris | Seed coat | hmdb.caacs.orgresearchgate.net |
| Glycine max | nih.govhmdb.ca | ||
| Passifloraceae | Passiflora species | Flowers | mdpi.comnih.govresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-31-14-3-8(2-12(26)17(14)27)21-15(6-10-11(25)4-9(24)5-13(10)32-21)33-22-20(30)19(29)18(28)16(7-23)34-22/h2-6,16,18-20,22-23,28-30H,7H2,1H3,(H3-,24,25,26,27)/p+1/t16-,18-,19+,20-,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQDWIRWKWIUKK-QKYBYQKWSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23O12+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40990158 | |
| Record name | 2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40990158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6988-81-4 | |
| Record name | 2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40990158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Petunidin 3-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038097 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Occurrence and Natural Distribution of Petunidin 3 Glucoside
Presence in Angiosperm Families
Ranunculaceae (e.g., Nigella damascena)
Within the Ranunculaceae family, the presence of petunidin-based anthocyanins has been identified. In the blue flowers of Nigella damascena, commonly known as love-in-a-mist, a complex derivative of Petunidin (B3231668) 3-glucoside has been characterized. mdpi.com Research has isolated and identified this compound as petunidin 3-(2G-xylosylrutinoside). mdpi.com This particular glycoside is considered rare, and its identification in Nigella damascena represents one of the few instances of its documented occurrence in plants. mdpi.com The intricate structure of this anthocyanin, along with other flavonoid co-pigments, is crucial in producing the distinct blue hue of the flowers. mdpi.com
Tissue-Specific Accumulation Patterns
The accumulation of Petunidin 3-glucoside is not uniform throughout the plant. Instead, it is concentrated in specific tissues, where it contributes to pigmentation and potentially plays various physiological roles.
Floral Tissues (e.g., Petals, Corona Filaments)
Floral tissues, particularly petals and specialized structures like corona filaments, are primary sites for the accumulation of this compound, where it is a key determinant of color.
In species of Passiflora (passionflower), this compound is one of the anthocyanins responsible for the vibrant and complex coloration of the corona filaments. mdpi.com The synthesis of this compound is part of a biochemical pathway that also produces other anthocyanins like delphinidin-3-glucoside and malvidin-3-glucoside. mdpi.com The specific combination and concentration of these pigments result in the characteristic purple and blue shades of the passionflower corona. mdpi.com
Studies on other flowering plants have also revealed the presence of this compound and its derivatives in petals. For instance, in certain varieties of Pueraria lobata (kudzu), a malonylated form, petunidin 3-O-(β-glucopyranoside)-5-O-[6-O-(malonyl)-β-glucopyranoside], has been identified as the most abundant anthocyanin in the flowers. frontiersin.org Similarly, it is a known component of the floral pigments in various ornamental plants, contributing to their diverse color palette. wisdomlib.org
Fleshy Fruits and Berries
This compound is commonly found in the skin and flesh of various fleshy fruits and berries, where it contributes to their characteristic red, purple, or blue coloration. slu.se It is a well-documented anthocyanin in red grapes (Vitis vinifera) and, consequently, in red wine. slu.se
The compound has also been identified in the fruits of Syzygium oleana, where it is present alongside other anthocyanins like cyanidin (B77932), delphinidin (B77816), malvidin (B83408), and peonidin (B1209262). agrobiology.ru Similarly, berries from Ugni molinae (murtilla) contain Petunidin 3-O-galactoside, a closely related derivative. nih.gov The distribution of these pigments is often concentrated in the fruit's skin, providing a visual cue for ripeness and protecting the fruit from environmental stressors. canterbury.ac.nz
| Fruit/Berry | Specific Compound Detected | Reference |
|---|---|---|
| Red Grapes (Vitis vinifera) | Petunidin 3-O-glucoside | slu.se |
| Syzygium oleana Fruit | This compound or Petunidin 3-galactoside | agrobiology.ru |
| Ugni molinae (Murtilla) | Petunidin 3-O-galactoside | nih.gov |
Vegetative Tissues (e.g., Leaves, Tubers)
While most prominent in flowers and fruits, this compound and its derivatives also accumulate in vegetative tissues such as leaves and tubers, particularly in pigmented varieties.
In the leaves of certain potato (Solanum tuberosum) varieties, Petunidin 3-O-glucoside has been identified as a significant anthocyanin, contributing to the purple coloration. researchgate.net For example, the leaves of the 'Purple Rose2' potato variety contain higher levels of Petunidin 3-O-glucoside compared to other varieties. researchgate.net Overexpression of specific transcription factors in tobacco has been shown to increase the accumulation of Petunidin 3-O-glucoside in the leaves, turning them purple. researchgate.net Its presence in leaves is thought to offer protection against photo-oxidative stress. mdpi.com
The tubers of colored potato varieties are another notable site of this compound accumulation. mdpi.comfrontiersin.org In purple-fleshed potatoes, petunidin-based anthocyanins, often in the form of petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside, are predominant. frontiersin.org The concentration and specific type of petunidin glycoside can vary between cultivars, influencing the intensity of the purple color. frontiersin.org For instance, light to medium purple tubers often contain high levels of petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. Petunidin-3-glucoside has been described as one of the most common anthocyanins found across numerous potato varieties, where it imparts a purple to blue-violet color to the tuber skin. canterbury.ac.nz
| Plant | Tissue | Specific Compound Detected | Reference |
|---|---|---|---|
| Potato (Solanum tuberosum) 'Purple Rose2' | Leaves | Petunidin 3-O-glucoside | researchgate.net |
| Potato (Solanum tuberosum) | Tubers (purple-fleshed) | Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside | frontiersin.org |
| Potato (Solanum tuberosum) | Tuber Skin | This compound | canterbury.ac.nz |
Biosynthesis and Metabolic Pathways of Petunidin 3 Glucoside
General Phenylpropanoid Pathway Precursors
The biosynthesis of all flavonoids, including Petunidin (B3231668) 3-glucoside, originates from the general phenylpropanoid pathway. mdpi.comgroenkennisnet.nl This central metabolic route in plants utilizes the aromatic amino acid phenylalanine, which is synthesized via the shikimate pathway. mdpi.comnih.gov The initial committed step is the deamination of phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia (B1221849) lyase (PAL) . mdpi.com Subsequently, cinnamic acid 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to produce p-coumaric acid. mdpi.com The final step of this general pathway involves the activation of p-coumaric acid to its thioester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL) . mdpi.comnih.gov This molecule, p-coumaroyl-CoA, serves as a crucial entry point into the flavonoid biosynthesis pathway. wikipedia.org
Flavonoid Biosynthesis Pathway Integration
The integration of precursors from the phenylpropanoid pathway into flavonoid biosynthesis marks a significant metabolic juncture. The first enzyme specific to the flavonoid pathway is chalcone (B49325) synthase (CHS) , which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold. researchgate.netfrontiersin.org This chalcone is then rapidly isomerized by chalcone isomerase (CHI) to form a flavanone (B1672756), typically naringenin (B18129). groenkennisnet.nlwikipedia.org Naringenin is a central intermediate from which various classes of flavonoids are derived. nih.gov
Dihydrokaempferol (B1209521) as a Key Intermediate
From naringenin, the pathway proceeds towards the synthesis of dihydroflavonols, which are pivotal branch point intermediates. mdpi.comFlavanone 3-hydroxylase (F3H) catalyzes the hydroxylation of naringenin at the 3-position of the C-ring to produce dihydrokaempferol (DHK). oup.commdpi.com DHK is a critical substrate and a branching point that can be directed towards the synthesis of different flavonoid classes, including flavonols and anthocyanins. mdpi.comnih.gov The metabolic fate of DHK is determined by the downstream enzymes that compete for it as a substrate. mdpi.com
Specific Enzymatic Steps in Petunidin 3-Glucoside Synthesis
The formation of this compound from dihydrokaempferol involves a series of specific enzymatic modifications that decorate the basic flavonoid skeleton.
Role of Flavonoid 3′,5′-Hydroxylase (F3′5′H)
Flavonoid 3′,5′-hydroxylase (F3′5′H) is a key enzyme that dictates the color of anthocyanins by hydroxylating the B-ring of dihydroflavonols. nih.gov This cytochrome P450 enzyme catalyzes the hydroxylation of dihydrokaempferol (DHK) at both the 3′ and 5′ positions, or dihydroquercetin (DHQ) at the 5' position, to produce dihydromyricetin (B1665482) (DHM). mdpi.comgoogle.com The presence and activity of F3′5′H are essential for the production of delphinidin-based anthocyanins, including petunidin. mdpi.commdpi.com In species lacking F3′5′H activity, the synthesis of purple and blue pigments is typically absent. nih.gov The expression of the F3′5′H gene is often correlated with the accumulation of blue-purple anthocyanins. mdpi.com
Contribution of Dihydroflavonol 4-Reductase (DFR)
Dihydroflavonol 4-reductase (DFR) is a pivotal enzyme that commits dihydroflavonols to the anthocyanin and proanthocyanidin (B93508) biosynthesis branches. nih.govfrontiersin.org It catalyzes the stereospecific reduction of dihydroflavonols to their corresponding leucoanthocyanidins (flavan-3,4-diols) using NADPH as a cofactor. frontiersin.orgplos.org Specifically, DFR reduces dihydromyricetin (DHM) to leucodelphinidin. frontiersin.org The substrate specificity of DFR can vary between plant species, influencing the type of anthocyanins produced. mdpi.com For instance, some DFR enzymes can efficiently reduce DHK and DHQ, while others show a preference for DHM. frontiersin.org
Activity of Anthocyanidin Synthase (ANS)
Anthocyanidin synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX), catalyzes the conversion of colorless leucoanthocyanidins into colored anthocyanidins. nih.govresearchgate.net This Fe(II)/2-oxoglutarate-dependent dioxygenase acts on leucodelphinidin to form delphinidin (B77816). groenkennisnet.nlnih.gov This reaction is a critical step in the formation of the colored aglycone part of the anthocyanin molecule. researchgate.net Following the action of ANS, the unstable delphinidin is typically stabilized through glycosylation. While not detailed in this section's scope, an enzyme such as UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) would then transfer a glucose molecule to the 3-hydroxyl group of delphinidin. genome.jpnih.gov Finally, an O-methyltransferase would catalyze the methylation of the 3'-hydroxyl group on the B-ring of delphinidin 3-glucoside to yield this compound.
Compound Information
UDP-Glucose:Flavonoid 3-O-Glucosyltransferase (UFGT) and Anthocyanidin 3-O-Glucosyltransferase (BZ1)
The stability and water solubility of anthocyanidins are significantly increased through glycosylation, a crucial step in the anthocyanin biosynthetic pathway. frontiersin.orgrsc.org This reaction is primarily catalyzed by the enzyme UDP-Glucose:Flavonoid 3-O-Glucosyltransferase (UFGT), also known as Anthocyanidin 3-O-Glucosyltransferase (encoded by the Bronze1 or BZ1 gene in maize). nih.govtandfonline.com UFGT belongs to the glycosyltransferase family and is responsible for transferring a glucose molecule from a UDP-glucose donor to the 3-hydroxyl group of an anthocyanidin. frontiersin.orgmdpi.com
The reaction catalyzed by this enzyme is as follows: Anthocyanidin + UDP-glucose → Anthocyanidin 3-O-glucoside + UDP tandfonline.comresearchgate.net
This glycosylation step is critical for the accumulation of anthocyanin pigments within the plant cell's vacuole. nih.gov In the absence of a functional UFGT/BZ1 enzyme, the unstable anthocyanidin aglycones are prone to oxidation, leading to the formation of brown pigments instead of the vibrant colors characteristic of anthocyanins. nih.gov
The expression of genes encoding UFGT and BZ1 is often upregulated in plant tissues that are actively accumulating anthocyanins, such as the purple-red leaves of the chokecherry (Padus virginiana). uark.eduresearchgate.net Studies have shown that the UFGT enzyme can act on a variety of anthocyanidin substrates, including delphinidin, which is the direct precursor to petunidin. researchgate.netscispace.com Therefore, the glycosylation of delphinidin to form delphinidin 3-O-glucoside is a key prerequisite before subsequent modification into this compound.
Table 1: Key Enzymes in the Glycosylation of Anthocyanidins
| Enzyme Name | Gene Name (in Maize) | EC Number | Function | Substrate Example | Product Example |
|---|---|---|---|---|---|
| UDP-Glucose:Flavonoid 3-O-Glucosyltransferase | UFGT | 2.4.1.115 | Transfers glucose to the 3-O position of anthocyanidins | Delphinidin | Delphinidin 3-O-glucoside |
| Anthocyanidin 3-O-Glucosyltransferase | BZ1 | 2.4.1.115 | Same as UFGT | Delphinidin | Delphinidin 3-O-glucoside |
Methylation Processes Leading to Petunidin
Petunidin is an O-methylated anthocyanidin, meaning it is derived from another anthocyanidin through the addition of a methyl group. nih.govmdpi.com Specifically, petunidin is formed from the methylation of delphinidin. uark.edumdpi.com This biochemical modification is catalyzed by an enzyme known as anthocyanin O-methyltransferase (AOMT), which is a type of catechol-O-methyl transferase. nih.govtandfonline.com
The methylation process involves the transfer of a methyl group from the donor molecule, S-Adenosyl-L-methionine (SAM), to the 5'-hydroxyl group on the B-ring of the delphinidin molecule. nih.gov This conversion is a critical step in diversifying the range of anthocyanin pigments in a plant, contributing to a spectrum of colors from red to purple and blue. tandfonline.comuark.edu The accumulation of petunidin-type anthocyanins, along with malvidin (B83408) (a di-methylated derivative of delphinidin), is responsible for the purple coloration in many flowers and fruits. tandfonline.com
In some plant species, such as Petunia hybrida, specific genes (e.g., Mt1/Mt2 and Mf1/Mf2) regulate the methylation at the 3' and 5' positions of the anthocyanin B-ring, leading to the accumulation of peonidin (B1209262) or petunidin. frontiersin.org The presence and activity of these methyltransferases are key determinants of the final anthocyanin profile and thus the observed color of the plant tissue. tandfonline.comuark.edu For instance, in certain tomato varieties, the action of methyltransferases on delphinidin derivatives leads to the formation of petunidin conjugates. mdpi.com
Table 2: Methylation of Delphinidin to Petunidin
| Precursor Compound | Enzyme | Methyl Group Donor | Product Compound |
|---|---|---|---|
| Delphinidin | Anthocyanin O-methyltransferase (AOMT) | S-Adenosyl-L-methionine (SAM) | Petunidin |
Anthocyanin Degradation Mechanisms
Anthocyanins, including this compound, are susceptible to degradation, which affects their color stability and concentration in plant tissues and derived products. nih.govfrontiersin.org The degradation can occur through both enzymatic and non-enzymatic pathways, influenced by a variety of factors. bohrium.comwur.nl
Enzymatic Degradation: Several enzyme families have been implicated in the degradation of anthocyanins in plants. These include:
Peroxidases (POD): Class III peroxidases, often located in the vacuole, can directly oxidize anthocyanins, leading to their degradation. tandfonline.commdpi.com This is considered a probable mechanism for in-planta anthocyanin degradation. mdpi.com
Polyphenol Oxidases (PPO): These enzymes can cause the degradation of anthocyanins through a coupled oxidation mechanism, where the oxidation of other phenolic compounds leads to the subsequent oxidation and breakdown of anthocyanins. mdpi.comcapes.gov.br
β-Glucosidases (Anthocyanases): These enzymes can initiate degradation by cleaving the glycosidic bond, which releases the unstable anthocyanidin (aglycone). mdpi.commdpi.com The resulting aglycone is then rapidly degraded. mdpi.com
Non-Enzymatic Degradation: The stability of this compound is also influenced by several non-enzymatic factors:
pH: The structure and color of anthocyanins are highly dependent on pH. In acidic conditions (pH < 2), the flavylium (B80283) cation form predominates, which is relatively stable. rsc.orgnih.gov As the pH increases towards neutral, the molecule undergoes structural transformations to a colorless carbinol pseudobase and then to a chalcone, which can lead to degradation. nih.gov At alkaline pH, anthocyanins are generally unstable and degrade. nih.gov
Temperature: High temperatures accelerate the degradation of anthocyanins. nih.govfrontiersin.org Thermal processing can cause a loss of color and the formation of brown pigments due to the breakdown of the anthocyanin structure. nih.gov
Light and Oxygen: Exposure to light and oxygen can promote the degradation of anthocyanins, leading to color fading. mdpi.com
Chemical Structure: The inherent structure of the anthocyanin affects its stability. Generally, an increase in hydroxylation on the B-ring, as seen in delphinidin derivatives, decreases stability. frontiersin.orgresearchgate.net Conversely, methylation and acylation (the addition of an acyl group) can enhance stability. nih.gov For example, acylated forms of petunidin have shown greater color stability under various conditions compared to their non-acylated counterparts. mdpi.com
Presence of Other Compounds: Interactions with other molecules, such as ascorbic acid (vitamin C), can accelerate anthocyanin degradation. uark.edumdpi.com Conversely, co-pigmentation, where anthocyanins associate with other flavonoids or organic molecules, can protect them from degradation and enhance their color. nih.govresearchgate.net
The degradation of anthocyanins can lead to the formation of smaller phenolic compounds, such as phenolic acids (e.g., syringic acid, protocatechuic acid, and vanillic acid) and aldehydes. mdpi.comresearchgate.net
Table 3: Factors Influencing Anthocyanin Degradation
| Factor | Effect on Anthocyanin Stability | Mechanism |
|---|---|---|
| Enzymatic | ||
| Peroxidases (POD) | Decreases | Direct oxidation of the anthocyanin molecule. tandfonline.commdpi.com |
| Polyphenol Oxidases (PPO) | Decreases | Coupled oxidation with other phenolic compounds. mdpi.comcapes.gov.br |
| β-Glucosidases | Decreases | Cleavage of the sugar moiety, leading to an unstable aglycone. mdpi.commdpi.com |
| Non-Enzymatic | ||
| High pH (alkaline) | Decreases | Structural transformation to unstable forms. nih.gov |
| High Temperature | Decreases | Accelerates chemical breakdown and browning reactions. nih.govfrontiersin.org |
| Light & Oxygen | Decreases | Promotes oxidative degradation and color fading. mdpi.com |
| Hydroxylation | Decreases | Increased number of hydroxyl groups on the B-ring reduces stability. frontiersin.org |
| Methylation/Acylation | Increases | Protects the molecule from degradation. nih.govmdpi.com |
| Ascorbic Acid | Decreases | Accelerates degradation through chemical reactions. uark.edumdpi.com |
| Co-pigmentation | Increases | Association with other molecules provides protection. nih.govresearchgate.net |
Genetic and Transcriptional Regulation of Petunidin 3 Glucoside Biosynthesis
Identification and Characterization of Structural Genes
The pathway leading to petunidin (B3231668) 3-glucoside involves several key structural genes that encode the enzymes responsible for converting initial precursor molecules into the final anthocyanin. The identification and functional analysis of these genes in various plant species have provided a deeper understanding of how the production of this important pigment is controlled.
Chalcone (B49325) Synthase (CHS)
Chalcone Synthase (CHS) is a pivotal enzyme that catalyzes the initial and rate-limiting step in the flavonoid biosynthetic pathway. tandfonline.comfrontiersin.orgfrontiersin.org It facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone, the precursor for a wide array of flavonoid compounds. frontiersin.orgmdpi.comcreative-proteomics.com The CHS gene is a member of the type III polyketide synthase (PKS) superfamily and is considered to have originated early in the evolution of terrestrial plants. mdpi.comchinbullbotany.com
CHS genes typically exist as a multi-gene family in most plant species. frontiersin.orgmdpi.com For instance, researchers have identified 17 CHS genes in moso bamboo (Phyllostachys edulis), 27 in rice (Oryza sativa), and 14 in maize (Zea mays). mdpi.com These genes often exhibit differential expression patterns in various tissues and in response to environmental cues, suggesting functional diversification. frontiersin.orgmdpi.com Studies have shown that CHS gene expression is crucial for flower pigmentation. For example, in Japanese and common morning glories, the CHS-D gene is abundantly expressed in pigmented flower buds, while its expression is significantly reduced in white flower buds, indicating its primary role in flower coloration. oup.com
The regulation of CHS gene expression is complex and involves various transcription factors. Cis-acting elements responsive to hormones and abiotic stresses have been identified in the promoter regions of CHS genes, highlighting their role in integrating developmental and environmental signals to control flavonoid biosynthesis. mdpi.com
Table 1: Examples of Identified Chalcone Synthase (CHS) Genes in Various Plant Species
| Plant Species | Number of Identified CHS Genes | Key Findings |
| Moso Bamboo (Phyllostachys edulis) | 17 | Classified into seven subgroups with diverse response patterns to hormones and stress. mdpi.com |
| Rice (Oryza sativa) | 27 | Shows a closer evolutionary relationship to CHS genes from moso bamboo. mdpi.com |
| Maize (Zea mays) | 14 | Demonstrates the presence of a multi-member gene family. mdpi.com |
| Sweet Cherry (Prunus avium L.) | 3 | Genes are conserved and show differential expression during flower and fruit development. frontiersin.org |
| Japanese Morning Glory (Ipomoea nil) | Multiple, including CHS-D | CHS-D is primarily responsible for flower pigmentation. oup.com |
Chalcone Isomerase (CHI)
Chalcone Isomerase (CHI) is a key enzyme that catalyzes the second committed step in the flavonoid biosynthesis pathway. researchgate.netnih.gov It facilitates the stereospecific intramolecular cyclization of chalcones into (2S)-flavanones, which serve as the foundational skeletons for the synthesis of various downstream flavonoid metabolites, including anthocyanins. researchgate.netmaxapress.comfrontiersin.org
The CHI superfamily is broadly classified into four types (I-IV) based on their phylogenetic relationships and functional characteristics. maxapress.comnih.gov Type I and Type II CHIs are considered the true chalcone isomerases with enzymatic activity. nih.gov Type I CHIs are widespread in vascular plants and primarily use naringenin chalcone as a substrate to produce (2S)-naringenin. maxapress.comnih.gov Type II CHIs, initially thought to be specific to legumes and involved in isoflavonoid (B1168493) production, can also utilize isoliquiritigenin (B1662430) as a substrate. researchgate.netmaxapress.com Type III and IV CHIs are generally non-catalytic and are thought to act as enhancers of flavonoid biosynthesis or have other functions. maxapress.comnih.gov
The expression of CHI genes is often correlated with the accumulation of flavonoids. In Clivia miniata, the expression levels of three identified CmCHI genes were linked to anthocyanin biosynthesis. maxapress.com Similarly, in Dracaena cambodiana, the expression of DcCHI1 and DcCHI4 was induced by various elicitors, leading to enhanced flavonoid production. nih.gov Overexpression of CHI genes has been shown to increase the total flavonoid content in several plant species. nih.gov
Table 2: Classification and Function of Chalcone Isomerase (CHI) Types
| CHI Type | Primary Function | Substrate(s) | Distribution |
| Type I | Catalyzes the formation of (2S)-naringenin. nih.gov | Naringenin chalcone. nih.gov | Ubiquitous in vascular plants. maxapress.com |
| Type II | Catalyzes the formation of (2S)-flavanones and (2S)-5-deoxyflavanones. researchgate.net | Naringenin chalcone, Isoliquiritigenin. researchgate.netmaxapress.com | Primarily in legumes, but also found in some other plants. maxapress.com |
| Type III | Non-catalytic; may function as fatty acid-binding proteins. maxapress.com | - | Found in various plant species. maxapress.com |
| Type IV | Non-catalytic; acts as an enhancer of flavonoid biosynthesis. maxapress.com | - | Found in various plant species. maxapress.com |
Flavonoid 3-Hydroxylase (F3H)
Flavonoid 3-Hydroxylase (F3H), also known as flavanone (B1672756) 3-hydroxylase, is a key enzyme that catalyzes the 3-hydroxylation of flavanones to produce dihydroflavonols. maxapress.commdpi.com This reaction is a critical step in the biosynthesis of both flavonols and anthocyanins, placing F3H at a pivotal branch point in the flavonoid pathway. mdpi.comnih.gov F3H belongs to the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily. mdpi.com
The expression of the F3H gene is often closely linked to the accumulation of anthocyanins and other flavonoids. maxapress.commaxapress.com In blueberry (Vaccinium corymbosum), the expression of VcF3H genes was high in fruits during late ripening stages, correlating with anthocyanin accumulation. maxapress.commaxapress.com Similarly, in mulberry (Morus alba), the expression of MaF3H was associated with flavonoid content. mdpi.com Overexpression of F3H genes has been shown to significantly enhance anthocyanin accumulation in fruits like apple and blueberry. maxapress.com Conversely, downregulation of F3H in strawberry led to a significant decrease in anthocyanin content. mdpi.com
The transcriptional regulation of F3H is controlled by various transcription factors, including MYB and bHLH proteins. maxapress.commaxapress.com For example, in blueberry, the VcMYB-1 and VcAN1 transcription factors were found to bind to the promoter of VcF3H2 and activate its expression, demonstrating a specific regulatory module for anthocyanin biosynthesis. maxapress.commaxapress.com
Table 3: Functional Characterization of Flavonoid 3-Hydroxylase (F3H) in Different Plant Species
| Plant Species | Key Findings | Impact on Flavonoid Biosynthesis |
| Blueberry (Vaccinium corymbosum) | Identified eight VcF3H genes; VcF3H2 overexpression increased anthocyanin accumulation. maxapress.commaxapress.com | Plays a key role in anthocyanin biosynthesis during fruit ripening. maxapress.commaxapress.com |
| Mulberry (Morus alba) | MaF3H expression correlated with flavonoid content. mdpi.com | Important for the production of flavonols and anthocyanidins. mdpi.com |
| Strawberry (Fragaria × ananassa) | Down-regulation of F3H significantly decreased anthocyanin levels. mdpi.com | Essential for anthocyanin accumulation in the fruit. mdpi.com |
| Welsh Onion (Allium fistulosum) | AfF3H expression was induced by cold stress, leading to increased flavonoid content. pakbs.org | Plays a role in stress-induced flavonoid biosynthesis. pakbs.org |
| Dendrobium officinale | DoF3H expression was highest in flowers and induced by salt and cold stress. sciopen.com | Involved in flavonoid biosynthesis and abiotic stress tolerance. sciopen.com |
Flavonoid 3′-Hydroxylase (F3′H)
Flavonoid 3′-Hydroxylase (F3′H) is a cytochrome P450-dependent monooxygenase that plays a crucial role in determining the hydroxylation pattern of the B-ring of flavonoids. nih.govfrontiersin.org This enzyme catalyzes the introduction of a hydroxyl group at the 3′ position of the B-ring of various flavonoid precursors, such as flavanones and dihydroflavonols. nih.govfrontiersin.org This hydroxylation step is a key determinant of the final color of anthocyanins. nih.gov The action of F3'H leads to the production of cyanidin-based and subsequently petunidin-based anthocyanins. mdpi.com
F3'H genes have been isolated and characterized from numerous plant species. In Brassica rapa (Chinese cabbage), the BrF3'H gene was found to be almost exclusively expressed in a purple-leafed variety, and its expression correlated with the accumulation of 3'-hydroxylated flavonoids like quercetin (B1663063) and cyanidin (B77932). frontiersin.org In vitro enzymatic assays have demonstrated that F3'H can have broad substrate specificity, acting on naringenin, dihydrokaempferol (B1209521), and kaempferol (B1673270) to produce eriodictyol, dihydroquercetin, and quercetin, respectively. frontiersin.orgmdpi.com Kinetic analyses have shown that the enzyme's preference for substrates can vary between species, with some showing a preference for naringenin and others for kaempferol. frontiersin.orgmdpi.com
The expression of F3'H is a critical factor in the metabolic flux towards different types of flavonoids. In some plants, F3'H competes with other enzymes like Flavonol Synthase (FLS) for common substrates, thereby influencing the ratio of different flavonoid end-products. frontiersin.org
Table 4: Substrate Specificity and Kinetic Parameters of Flavonoid 3′-Hydroxylase (F3′H) from Tea (Camellia sinensis)
| Substrate | Apparent Km (μM) | Apparent Vmax (pM·min-1) |
| Naringenin | 17.08 | 0.98 |
| Dihydrokaempferol | 143.64 | 0.19 |
| Kaempferol | 68.06 | 0.44 |
| Data from a study on heterologously expressed CsF3′H in yeast. mdpi.com |
Flavonol Synthase (FLS)
Flavonol Synthase (FLS) is a key enzyme that catalyzes the conversion of dihydroflavonols into flavonols by introducing a double bond between the C-2 and C-3 positions of the C-ring. frontiersin.orgresearchgate.net This reaction marks a significant branch point in the flavonoid biosynthetic pathway, as FLS competes with Dihydroflavonol 4-Reductase (DFR) for the same dihydroflavonol substrates. frontiersin.orgplos.org This competition is a critical determinant of the metabolic flux towards either flavonol or anthocyanin production. frontiersin.orgresearchgate.net
FLS belongs to the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily. frontiersin.orgresearchgate.net The activity of FLS has been shown to be a rate-limiting step in flavonol biosynthesis. mdpi.com The expression of FLS genes is often inversely correlated with anthocyanin accumulation. frontiersin.org For example, high FLS activity can lead to a lack of anthocyanin pigmentation even when the anthocyanin biosynthesis pathway is functional. plos.org Overexpression of FLS in tobacco has been shown to inhibit anthocyanin biosynthesis and promote flavonol accumulation, resulting in white flowers. frontiersin.org
The regulation of FLS expression is influenced by various transcription factors, including MYB proteins. frontiersin.org The competition between FLS and DFR is a finely tuned mechanism that can be influenced by the relative expression levels of their respective genes, ultimately impacting the color and chemical composition of plant tissues. frontiersin.org
Table 5: Competition between FLS and DFR and its Impact on Flower Color
| Gene Overexpressed | Effect on Endogenous Gene Expression | Predominant Flavonoid Accumulated | Resulting Flower Phenotype |
| FLS | Down-regulation of DFR | Flavonols | White |
| DFR | Down-regulation of FLS | Anthocyanins | Red |
| Based on studies in transgenic tobacco. frontiersin.org |
Phenylalanine Ammonia-Lyase (PAL)
Phenylalanine Ammonia-Lyase (PAL) is the first and a rate-limiting enzyme in the general phenylpropanoid pathway, which provides the precursors for the biosynthesis of a vast array of secondary metabolites, including flavonoids and anthocyanins. creative-proteomics.comsciopen.comfrontiersin.orgnih.gov PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, bridging primary and secondary metabolism. creative-proteomics.comnih.gov
PAL is typically encoded by a multigene family in plants. sciopen.comfrontiersin.org For example, seven CsPAL genes have been identified in tea plants (Camellia sinensis). sciopen.com Different PAL isoforms may have distinct roles in different branches of the phenylpropanoid pathway. frontiersin.org Studies have shown that specific PAL genes are closely associated with anthocyanin accumulation. In tea plants, the expression of CsPAL4 was strongly correlated with the accumulation of various anthocyanins. sciopen.com In Arabidopsis, the pal1 pal2 double mutants were deficient in anthocyanin pigments, indicating a redundant role for PAL1 and PAL2 in flavonoid biosynthesis. oup.com
The expression of PAL genes is regulated by a variety of factors, including light, hormones, and stress, and is often coordinated with the expression of downstream genes in the flavonoid biosynthetic pathway. sciopen.commdpi.comscispace.com Upstream regulatory factors such as MYB and bHLH transcription factors can bind to the promoters of PAL genes and activate their transcription. sciopen.com
Table 6: Phenylalanine Ammonia-Lyase (PAL) Gene Family in Different Plant Species
| Plant Species | Number of Identified PAL Genes | Key Findings Related to Anthocyanin Synthesis |
| Tea (Camellia sinensis) | 7 | CsPAL4 expression is closely related to anthocyanin accumulation. sciopen.com |
| Arabidopsis thaliana | 4 | PAL1 and PAL2 have a redundant and important role in flavonoid biosynthesis. oup.com |
| Brassica oleracea | 9 | BolPAL genes play a crucial role in the anthocyanin biosynthesis pathway. mdpi.com |
| Epimedium pubescens | 7 | EpPAL2 and EpPAL3 may be crucial for anthocyanin biosynthesis in leaves and flowers. nih.gov |
Cinnamate 4-Hydroxylase
Cinnamate 4-hydroxylase (C4H) is a crucial enzyme positioned at an early and pivotal juncture of the general phenylpropanoid pathway, which serves as the foundational route for the synthesis of a vast array of secondary metabolites, including flavonoids and anthocyanins. biorxiv.orgoup.comnih.gov As a cytochrome P450-dependent monooxygenase, C4H catalyzes the hydroxylation of trans-cinnamic acid to produce p-coumaric acid. biorxiv.orgoup.comnih.govmdpi.comcreative-proteomics.com This reaction is a critical rate-limiting step, directing the flow of carbon from phenylalanine towards the biosynthesis of petunidin 3-glucoside and other related compounds. frontiersin.orgnewswise.com
Regulatory Gene Networks and Transcription Factors
The expression of the structural genes involved in the this compound biosynthetic pathway is orchestrated by a sophisticated interplay of various transcription factor families. These proteins bind to specific recognition sites in the promoter regions of the target genes, thereby activating or repressing their transcription.
R2R3-MYB transcription factors are central players in determining the spatial and temporal patterns of anthocyanin production. frontiersin.orgfrontiersin.orgplos.org They are key components of the MBW (MYB-bHLH-WD40) transcriptional activation complex. frontiersin.orgashs.orgmdpi.com In potato, for example, the R2R3-MYB transcription factor Stan2, encoded by a gene on chromosome 10, is essential for the tissue-specific expression of anthocyanins in the tuber skin. mdpi.com Another R2R3-MYB factor, StMYB180, has been identified as a regulator of anthocyanin biosynthesis in the abaxial (lower) surface of potato corollas and leaves. mdpi.com The expression of these MYB factors is often highly specific to certain tissues and developmental stages, directly influencing where and when this compound and other anthocyanins are produced. frontiersin.orgmdpi.com The activation of anthocyanin biosynthesis by these MYB proteins is often light-dependent, as seen with StMYBA1 in potato. nih.gov
Table 1: Key R2R3-MYB Transcription Factors in Anthocyanin Biosynthesis
| Transcription Factor | Plant Species | Function |
| Stan2 | Potato (Solanum tuberosum) | Regulates anthocyanin synthesis in tuber skin. mdpi.com |
| StMYB180 | Potato (Solanum tuberosum) | Controls tissue-specific anthocyanin biosynthesis in abaxial corolla and leaf tissues. mdpi.com |
| VvMYBA1 | Grapevine (Vitis vinifera) | Activates anthocyanin biosynthesis in vegetative tissues. frontiersin.org |
| SlANT1/SlAN2 | Tomato (Solanum lycopersicum) | Induces ectopic anthocyanin synthesis, including in the fruit. plos.orgfrontiersin.org |
WD40 repeat proteins serve as a scaffold within the MBW complex, stabilizing the interaction between the MYB and bHLH transcription factors. frontiersin.orgmdpi.com While they generally lack direct transcriptional activation ability themselves, they are crucial for the assembly and function of the complex. mdpi.com The TRANSPARENT TESTA GLABRA 1 (TTG1) protein in Arabidopsis is a well-characterized WD40 protein involved in regulating anthocyanin and proanthocyanidin (B93508) biosynthesis. frontiersin.orgoup.com Homologs of TTG1 have been identified in numerous other plant species, where they play a conserved role in flavonoid metabolism. ashs.orgmdpi.comfrontiersin.org The interaction of WD40 proteins with both MYB and bHLH partners is a prerequisite for the activation of downstream structural genes in the anthocyanin pathway. ashs.orgmdpi.comfrontiersin.org
While the MBW complex is the central regulatory module, other transcription factor families also contribute to the nuanced control of anthocyanin biosynthesis. Homeodomain-leucine zipper (HD-Zip) and APETALA2/ethylene responsive factor (AP2/ERF) transcription factors have been implicated in the regulation of flavonoid synthesis. frontiersin.orgmdpi.com In some cases, HD-Zip proteins can act as repressors of anthocyanin activators. nih.gov For example, the Arabidopsis HD-ZIP IV transcription factor GLABRA2 (GL2) can repress the expression of anthocyanin-promoting MYB genes. nih.gov AP2/ERF transcription factors have also been identified as being involved in the regulation of flavonoid biosynthesis in various plants, including blueberry and ginkgo. frontiersin.orgmdpi.comnih.gov Their precise roles and interactions with the core MBW complex are areas of ongoing research.
WD40 Repeat Proteins
Environmental and Developmental Influences on Gene Expression
The genetic and transcriptional machinery governing this compound biosynthesis is not static; it is highly responsive to both internal developmental cues and external environmental factors. This plasticity allows plants to modulate pigment production in response to changing conditions.
Light is one of the most significant environmental factors influencing anthocyanin accumulation. nih.govmdpi.comkspbtjpb.org Light can induce the expression of key regulatory genes, such as R2R3-MYB transcription factors, which in turn activate the entire biosynthetic pathway. nih.govsemanticscholar.org Temperature is another critical environmental variable. mdpi.comnih.gov High temperatures can often inhibit the expression of anthocyanin biosynthetic genes and lead to the degradation of accumulated pigments, resulting in lower concentrations of compounds like this compound. mdpi.comnih.govresearchgate.net
Developmental stage is also a key determinant of anthocyanin production. The expression of biosynthetic and regulatory genes is often tightly controlled during different stages of fruit ripening, flower development, and leaf maturation. mdpi.comresearchgate.net For instance, in grapes, the expression of genes in the anthocyanin pathway changes significantly as the berries mature. mdpi.com This developmental regulation ensures that pigments are produced in the appropriate tissues at the correct time, for functions such as attracting pollinators or protecting against UV radiation. biorxiv.orgoup.com The interplay between genetic predisposition, developmental programming, and environmental inputs ultimately dictates the final concentration and profile of this compound and other anthocyanins in plant tissues.
Temperature Effects on Anthocyanin Biosynthesis
Temperature is a pivotal environmental factor that profoundly influences the biosynthesis and accumulation of anthocyanins, including this compound, in various plant species. jst.go.jpaimspress.com Generally, lower temperatures tend to promote anthocyanin synthesis, whereas high temperatures often inhibit it. frontiersin.orgnih.gov This regulation occurs primarily at the transcriptional level, affecting the expression of both structural and regulatory genes involved in the anthocyanin pathway. jst.go.jpmdpi.com
High ambient temperatures are widely recognized for suppressing the accumulation of anthocyanins in the flowers and fruits of diverse plant species. jst.go.jpfrontiersin.org This suppression is frequently linked to a reduction in the expression of key regulatory genes. The MYB-bHLH-WD repeat (MBW) complex, which consists of R2R3-MYB and basic helix-loop-helix (bHLH) transcription factors along with WD40 proteins, is a central activator of anthocyanin biosynthesis structural genes. jst.go.jpmdpi.com Studies have shown that under high-temperature conditions, the expression levels of these R2R3-MYB activators are often decreased. jst.go.jp For instance, in Arabidopsis thaliana, high temperatures lead to reduced expression of genes related to the anthocyanin synthesis complex. frontiersin.orgnih.gov Furthermore, high temperatures can activate the expression of R2R3-MYB repressors and R3-MYB negative regulators, such as AtMYB3, AtMYB6, and AtMYBL2 in Arabidopsis, which further inhibit the anthocyanin biosynthesis pathway. jst.go.jpfrontiersin.orgoup.com
A key signaling module involving CONSTITUTIVE PHOTOMORPHOGENIC 1 (COP1) and ELONGATED HYPOCOTYL 5 (HY5) plays a central role in translating temperature signals into a biosynthetic response. jst.go.jpresearchgate.net HY5 is a bZIP transcription factor that positively regulates anthocyanin biosynthesis by directly binding to the promoters of structural genes like Chalcone Synthase (CHS), Flavanone 3-hydroxylase (F3H), and Dihydroflavonol 4-reductase (DFR), as well as the regulatory gene PAP1 (an R2R3-MYB activator). jst.go.jpaimspress.com High temperatures promote the degradation of the HY5 protein, a process mediated by COP1. aimspress.comaimspress.com This destabilization of HY5 leads to the transcriptional repression of both early and late anthocyanin biosynthetic genes, thereby reducing pigment accumulation. researchgate.netfrontiersin.org
Conversely, low temperatures are often an inducing factor for anthocyanin biosynthesis. frontiersin.orgnih.gov In eggplants, for example, low-temperature stress led to an increase in anthocyanin content by regulating the expression of structural genes such as CHS, Chalcone Isomerase (CHI), F3H, DFR, and Anthocyanidin Synthase (ANS), as well as transcription factors from the AP2/ERF, bHLH, and MYB families. mdpi.com Similarly, in bell peppers, the expression of anthocyanin biosynthetic genes, including Flavonoid 3',5'-hydroxylase (F3'5'H), was found to be more influenced by low-temperature exposure than by other stresses. researchgate.net The accumulation of this compound is particularly dependent on the activity of F3'5'H, which channels precursors into the delphinidin-based anthocyanin pathway. mdpi.comfrontiersin.org Therefore, temperature-mediated regulation of F3'5'H and other downstream genes like DFR and ANS directly impacts the final concentration of this compound. mdpi.com
Research in various fruits, especially grapes, provides detailed insights into how temperature shifts the profile of anthocyanins. In Pinot noir grapes, high night temperatures (30 °C) significantly lowered the accumulation of total anthocyanins compared to low night temperatures (15 °C). openagrar.deresearchgate.net Specifically, the concentrations of delphinidin-3-glucoside, cyanidin-3-glucoside, and petunidin-3-glucoside were markedly decreased under high-temperature conditions. researchgate.net Similarly, in Cabernet Sauvignon grapes, high temperatures (35 °C) reduced the total anthocyanin content to less than half of that in control berries (25 °C), with a considerable decrease in most anthocyanins, including petunidin derivatives. oup.comnih.gov These studies suggest that high temperatures can lead to both the inhibition of synthesis and the potential degradation of specific anthocyanins. oup.comnih.gov
Detailed Research Findings
The tables below summarize research findings on the impact of temperature on anthocyanin biosynthesis, with a focus on genes and compounds relevant to this compound.
Table 1: Effect of Temperature on the Expression of Anthocyanin Biosynthesis Genes
Table 2: Effect of Temperature on the Accumulation of this compound and Related Anthocyanins
Table of Mentioned Compounds
Ecological and Physiological Roles of Petunidin 3 Glucoside in Plants
Contribution to Plant Coloration and Visual Signaling
The vibrant colors of many flowers, fruits, and leaves are due to the accumulation of anthocyanins, including petunidin (B3231668) 3-glucoside. This coloration is not merely aesthetic but serves crucial ecological functions.
Petunidin 3-glucoside is a key pigment responsible for violet, purple, and blue shades in a variety of plants. mdpi.commaxapress.com The final color expressed is influenced by several factors, including the concentration of the pigment, the presence of other co-pigments, the pH of the vacuole where the pigment is stored, and the presence of metal ions. mdpi.comsemanticscholar.org
Research has identified this compound as a significant contributor to the flower coloration of several species. For instance, in grape hyacinth (Muscari spp.), this compound, along with malvidin (B83408) 3-glucoside, is responsible for the characteristic violet-blue or purple coloration. mdpi.com Similarly, in Clematis lanuginosa, this compound is one of the key anthocyanins that contribute to the development of its blue-purple flowers. maxapress.com The accumulation of this pigment, often in combination with other anthocyanins like delphinidin (B77816) 3-glucoside and cyanidin (B77932) derivatives, leads to the specific hues observed in these flowers. mdpi.commaxapress.com In some commercial petunia varieties, the presence of petunidin, derived from delphinidin, contributes to the purple and violet flower colors. dpi.qld.gov.au
The specific coloration can be seen in the following examples:
| Plant Species | Color Contribution of this compound |
| Muscari spp. (Grape Hyacinth) | Violet-blue or purple. mdpi.com |
| Clematis lanuginosa | Blue-purple. maxapress.com |
| Solanum tuberosum (Potato) | Purple leaf color. mdpi.com |
| Passiflora spp. (Passion Flower) | Contributes to purple and blue hues in corona filaments. mdpi.com |
It's important to note that the methylation of other anthocyanidins, like delphinidin, leads to the formation of petunidin, which in turn influences the final color. mdpi.com The presence and ratios of different anthocyanins, such as cyanidin, delphinidin, and their derivatives, alongside this compound, create a wide spectrum of purple and blue shades in the plant kingdom. mdpi.commaxapress.com
The colors produced by this compound and other anthocyanins are vital for plant reproduction. These visual cues attract pollinators, such as insects and birds, to the flowers, facilitating fertilization. nih.govacs.org The specific colors can signal the presence of nectar and pollen, guiding pollinators to the reproductive parts of the flower.
Furthermore, the coloration of fruits by anthocyanins, including this compound, plays a crucial role in seed dispersal. Brightly colored fruits are more attractive to frugivores (fruit-eating animals). When these animals consume the fruits, they ingest the seeds and later excrete them in different locations, effectively dispersing the plant's offspring. This process is essential for the colonization of new habitats and for increasing the genetic diversity of the plant population. Studies have shown a correlation between the increased concentration of anthocyanins in fruits and their attractiveness to seed dispersers. nih.gov
Determinants of Violet, Purple, and Blue Hues
Involvement in Plant Stress Response Mechanisms
Beyond its role in coloration, this compound is involved in protecting plants against various environmental challenges.
Plants are constantly exposed to solar radiation, and excessive light, particularly ultraviolet (UV) radiation, can be damaging to their cells. This compound, like other flavonoids, offers photoprotection by absorbing UV light. japsonline.comnih.govnih.gov This absorption prevents the harmful radiation from reaching and damaging sensitive cellular components like DNA and the photosynthetic machinery. japsonline.com The acylation of anthocyanins, including those derived from petunidin, can enhance their UV-absorbing capacity, providing even more effective photoprotection. nih.govresearchgate.net
The accumulation of anthocyanins, such as this compound, in the epidermal layers of leaves and other plant organs acts as a sunscreen, shielding the underlying tissues from photodamage. japsonline.comresearchgate.net This is particularly important for plants growing at high altitudes or in other environments with high levels of solar radiation. researchgate.net
Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the plant's ability to detoxify these harmful molecules. ROS can damage lipids, proteins, and nucleic acids, leading to cellular dysfunction and even cell death. This compound exhibits significant antioxidant activity, enabling it to scavenge free radicals and mitigate oxidative stress. vjs.ac.vnresearchgate.netmdpi.com
Research has shown that this compound is an effective scavenger of various reactive oxygen species. mdpi.com Its antioxidant capacity is attributed to its chemical structure, which allows it to donate electrons and neutralize free radicals. vjs.ac.vn In response to various stressors that induce oxidative damage, plants often increase the synthesis and accumulation of anthocyanins, including this compound, as a defense mechanism. researchgate.netoup.com For example, studies on rice have suggested that the reduction of delphinidin-3-O-glucoside, a precursor to this compound, after herbivore infestation may indicate its role in mitigating oxidative stress during the plant's defense response. researchgate.net
The antioxidant activity of this compound and related compounds has been demonstrated in various studies:
| Study Focus | Finding |
| Superoxide (B77818) Radical Scavenging | Petunidin 3-O-glucoside showed high efficacy in scavenging superoxide radicals, with a lower EC50 value compared to ascorbic acid. mdpi.com |
| Nitric Oxide Scavenging | Petunidin 3-O-glucoside demonstrated the ability to scavenge nitric oxide radicals. mdpi.com |
| Response to Herbivory | A decrease in delphinidin-3-O-glucoside (a precursor) in rice after brown planthopper infestation suggests its involvement in managing oxidative stress during defense. researchgate.net |
Abiotic stressors are non-living environmental factors that can negatively impact plant growth and survival. These include drought, salinity, extreme temperatures, and heavy metal toxicity. metwarebio.commdpi.com this compound plays a role in helping plants adapt to and tolerate these adverse conditions. japsonline.comunibz.it
The accumulation of anthocyanins, including this compound, is a common plant response to various abiotic stresses. metwarebio.commdpi.com For instance, under drought stress, an increase in specific anthocyanins, including petunidin-3,5-O-diglucoside, has been observed in Arabidopsis thaliana. ccsenet.org In strawberry leaves under salt stress, petunidin-3-glucoside is one of the metabolites that shows changes in accumulation, suggesting its involvement in the plant's response to salinity. dntb.gov.ua
The protective mechanisms conferred by this compound against abiotic stress are multifaceted. They include the aforementioned antioxidant activity, which helps to mitigate the oxidative damage often induced by these stressors. mdpi.com Additionally, the accumulation of these compounds can contribute to osmotic adjustment, helping to maintain cellular turgor under drought or saline conditions.
Response to Oxidative Stress
Role in Plant Defense Mechanisms
This compound, a type of anthocyanin, plays a significant role in the defense mechanisms of plants. researchgate.net These water-soluble pigments are not only responsible for the vibrant red, purple, and blue colors in many flowers, fruits, and leaves, but also serve as a crucial line of defense against a variety of biotic and abiotic threats. researchgate.netfrontiersin.orgwikipedia.org The protective functions of this compound are multifaceted, encompassing antioxidant activity, antimicrobial properties, deterrence of herbivores, and mitigation of abiotic stress. researchgate.netfrontiersin.orgresearchgate.net
Antioxidant Activity
One of the most critical defense functions of this compound is its potent antioxidant activity. medchemexpress.commedchemexpress.comchemfaces.comnih.gov Plants under stress from pathogens, herbivores, or environmental factors often experience an increase in reactive oxygen species (ROS), which can cause significant oxidative damage to cells. mdpi.com this compound, like other flavonoids, can scavenge these harmful free radicals. nih.govmdpi.com
Research has demonstrated the significant superoxide and nitric oxide scavenging capabilities of this compound. The activity toward the superoxide radical for anthocyanins follows a general order, with delphinidin and petunidin derivatives showing high efficacy. nih.gov The effectiveness of this compound in scavenging various reactive species has been quantified in several studies, often showing superior or comparable activity to other well-known antioxidants. For instance, the EC50 value for superoxide scavenging by this compound was found to be 6.96 µM, significantly lower than that of ascorbic acid (207.2 µM). nih.gov
Antioxidant Activity of this compound and Other Compounds
| Compound | Target Radical | EC50 Value (µM) | Source |
|---|---|---|---|
| Petunidin 3-O-glucoside | Superoxide | 6.96 | nih.gov |
| Petunidin 3-O-glucoside | Nitric oxide | 34.17 | nih.gov |
| Myrtillin (Delphinidin 3-O-glucoside) | Superoxide | 31.51 | nih.gov |
| Oenin (Malvidin 3-O-glucoside) | Superoxide | 31.24 | nih.gov |
| Kuromarin (Cyanidin 3-O-glucoside) | Superoxide | 29.39 | nih.gov |
| Cyanidin 3-O-rutinoside | Superoxide | 45.94 | nih.gov |
| Ascorbic acid | Superoxide | 207.2 | nih.gov |
| Ascorbic acid | Nitric oxide | 1432 | nih.gov |
Antimicrobial Properties
This compound also contributes to plant defense by exhibiting antimicrobial activity, helping to protect against various pathogens. researchgate.netresearchgate.netfrontiersin.org Secondary metabolites, including flavonoids like this compound, are known to possess properties that can inhibit the growth of bacteria and fungi. researchgate.net For example, petunidin-3-O-β-glucopyranoside was identified as one of the phenolic compounds in Brassica rapa L. flowers, which have shown antimicrobial effects against pathogens causing gastrointestinal infections. nih.gov The presence of such compounds in plant tissues can act as a chemical barrier against microbial invasion. researchgate.net
Herbivore Deterrence
The accumulation of anthocyanins, including this compound, has been linked to resistance against herbivores. researchgate.net These compounds can deter feeding by insects and other herbivores, thus reducing damage to the plant. An in silico study suggested that this compound could act as a potential inhibitor of key biological targets in the insect Liriomyza trifolii. dntb.gov.ua Furthermore, research on rice has indicated that a significant reduction in delphinidin-3-O-glucoside, a closely related anthocyanin, after infestation by the brown planthopper (BPH) suggests its role in mitigating oxidative stress during defense responses against herbivory. researchgate.net This implies that these compounds are actively involved in the plant's defensive chemistry against insect pests.
Abiotic Stress Tolerance
This compound is instrumental in helping plants cope with a range of abiotic stresses, such as drought, high salinity, and intense light. frontiersin.orgmdpi.comnih.gov Anthocyanins accumulate in plant tissues in response to these environmental challenges, where they serve a photoprotective role, shielding the photosynthetic apparatus from excess light and UV radiation. researchgate.netfrontiersin.org Their antioxidant properties also help to neutralize the ROS generated during these stress conditions. mdpi.comnih.gov
In grapevines (Vitis vinifera), flavonoids like this compound are known to be potent antioxidants that help the plant manage abiotic stress. conicet.gov.ar The accumulation of these compounds is often regulated by plant hormones like abscisic acid, which is involved in stress responses. conicet.gov.ar Similarly, studies on various plants have shown that exposure to salt or drought stress leads to an increased accumulation of different anthocyanins, which correlates with enhanced tolerance. nih.gov
Analytical Methodologies for Petunidin 3 Glucoside Research
Extraction and Pre-purification Techniques
The initial and critical step in Petunidin (B3231668) 3-glucoside research is its effective extraction from the source material, followed by pre-purification to remove interfering compounds.
Solvent-Based Extraction Optimization
The choice of solvent and extraction conditions is paramount for maximizing the yield of Petunidin 3-glucoside while preserving its structural integrity. wjarr.com Commonly used solvents include methanol (B129727), ethanol (B145695), acetone, and water, often in mixtures. nih.gov The addition of a small amount of acid, such as hydrochloric or formic acid, is a common practice to enhance extraction efficiency and stabilize the anthocyanin molecule in its flavylium (B80283) cation form. nih.govnih.gov
Research has shown that optimizing solvent composition, temperature, and time can significantly impact the extraction yield. For instance, a study on the extraction of anthocyanins from the fruit skin of Rhodomyrtus tomentosa found that using 60% ethanol containing 0.1% (v/v) hydrochloric acid at 64.38°C for 116.88 minutes with a liquid-to-solid ratio of 15.7:1 resulted in the maximum yield. researchgate.netmdpi.com Another study comparing different extraction methods for Vaccinium myrtillus berries found that a specific method (Method C) yielded the highest anthocyanin content, with this compound being a significant component. wjarr.comwjarr.com Ultrasound-assisted extraction (UAE) has also been explored to enhance extraction efficiency, with optimized conditions for blueberry wine pomace being an extraction temperature of 61.03°C, a liquid-solid ratio of 21.70 mL/g, and a sonication time of 23.67 minutes. nih.gov
Table 1: Comparison of Extraction Methods for Anthocyanins from Vaccinium myrtillus Berries
| Extraction Method | Anthocyanin Yield (mg/g) | Predominant Anthocyanin |
| Method A | 12.5 | Cyanidin-3-glucoside (45%) |
| Method B | 9.8 | Delphinidin-3-glucoside (30%) |
| Method C | 14.2 | Petunidin-3-glucoside (55%) |
This table is based on data from a study comparing three different extraction techniques for anthocyanins from V. myrtillus berries. wjarr.comwjarr.com
Solid-Phase Extraction (SPE) Protocols
Following solvent extraction, Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of this compound from crude extracts. mdpi.com This method is effective in removing sugars and other interferences. mdpi.com The choice of the solid phase material is critical; studies have shown that vinylbenzene-based cartridges exhibit excellent retention of glucosylated anthocyanins like this compound, whereas C-18 based cartridges can lead to losses of these more polar compounds. mdpi.com
An optimized SPE protocol for anthocyanins from grapes involves conditioning the cartridge with methanol and water, loading the sample, washing with water to remove impurities, and finally eluting the anthocyanins with a small volume of acidified methanol. mdpi.com This process not only cleans the sample but also concentrates the anthocyanins, which is beneficial for subsequent analytical steps. mdpi.com The elution solvent and its pH are also important variables; for instance, using 1.5 mL of methanol at pH 2 has been shown to provide good recovery of various anthocyanins, including acylated forms. researchgate.net
Considerations for Acylated Anthocyanins
Acylated anthocyanins, where a sugar moiety is esterified with an organic acid, present unique challenges and considerations during extraction and purification. The stability of these compounds can be influenced by the extraction conditions. nih.gov For example, the extraction of acylated anthocyanins from grape skins has been studied using techniques like pressurized liquid extraction and ultrasound-assisted extraction. nih.gov
The presence of the acyl group can affect the polarity of the anthocyanin molecule, which in turn influences its behavior during chromatographic separation. openagrar.de For instance, the separation of acylated derivatives of this compound, such as petunidin 3-p-coumaroylglucoside, has been achieved using specific chromatographic conditions. nih.gov It's important to note that strong acidic conditions used during extraction can potentially lead to the hydrolysis of the acyl group, converting the acylated anthocyanin back to its non-acylated form. Therefore, milder extraction conditions are often preferred when the focus is on studying acylated anthocyanins. nih.gov
Chromatographic Separation and Identification
Once a purified and concentrated extract is obtained, chromatographic techniques are employed to separate, identify, and quantify this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of this compound. A typical HPLC system for anthocyanin analysis utilizes a C18 column and a gradient elution system with two mobile phases, often an acidified aqueous solution and an organic solvent like methanol or acetonitrile. researchgate.netbiolink.no Detection is commonly performed using a UV-Vis detector, with anthocyanins showing strong absorbance around 520 nm. biolink.no
The retention time of this compound in an HPLC system is a key parameter for its identification. For example, in one study, this compound had a retention time of 9.83 minutes. wjarr.comwjarr.com The quantification of this compound is achieved by comparing the peak area in the chromatogram to that of a known standard. nih.gov
**Table 2: HPLC Retention Times and Peak Areas of Anthocyanins from *Vaccinium myrtillus***
| Anthocyanin | Retention Time (min) | Peak Area |
| Cyanidin-3-glucoside | 5.21 | 12500 |
| Delphinidin-3-glucoside | 7.46 | 9800 |
| Petunidin-3-glucoside | 9.83 | 14200 |
This table presents data from the chromatographic analysis of anthocyanins from V. myrtillus. wjarr.comwjarr.com
HPLC-Mass Spectrometry (HPLC-MS)
To achieve unambiguous identification, HPLC is often coupled with Mass Spectrometry (MS). HPLC-MS provides not only the retention time from the HPLC separation but also the mass-to-charge ratio (m/z) of the molecule and its fragments from the mass spectrometer. This combination of data offers a high degree of confidence in the identification of this compound and its derivatives. researchgate.netmdpi.com
For instance, in the analysis of anthocyanins from the fruit skin of Rhodomyrtus tomentosa, HPLC-ESI-MS (Electrospray Ionization-Mass Spectrometry) was used to tentatively identify five anthocyanin components, including this compound. researchgate.netmdpi.com Similarly, HPLC-MS has been instrumental in identifying this compound in extracts from blueberry wine pomace and grape skins. nih.govnih.gov
Measurement of Retention Times and Peak Areas
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. In reversed-phase HPLC, the retention time, the time it takes for the analyte to pass through the column, is a key identifier. For instance, in an analysis of anthocyanins from Vaccinium myrtillus berries, this compound exhibited a retention time of 9.83 minutes. wjarr.com Similarly, in the analysis of waxberry fruit, Petunidin 3-O-glucoside was identified with a retention time of 9.5 minutes. agriculturejournals.cz The peak area in the chromatogram is directly proportional to the concentration of the compound, allowing for quantification. In the V. myrtillus study, the peak area for this compound was recorded as 14200 units, which was instrumental in determining its concentration in different extraction methods. wjarr.com The elution order in reversed-phase HPLC is consistent, with more polar compounds eluting earlier. In a typical anthocyanin profile, the elution order is delphinidin (B77816), cyanidin (B77932), petunidin, peonidin (B1209262), and malvidin (B83408) derivatives.
| Compound | Retention Time (min) | Peak Area (arbitrary units) | Source |
| This compound | 9.83 | 14200 | Vaccinium myrtillus berries wjarr.com |
| Petunidin 3-O-glucoside | 9.5 | Not specified | Waxberry fruit agriculturejournals.cz |
| Delphinidin-3-O-glucoside | 7.46 | 9800 | Vaccinium myrtillus berries wjarr.com |
| Cyanidin-3-glucoside | 5.21 | 12500 | Vaccinium myrtillus berries wjarr.com |
Spectroscopic Characterization
UV-Visible Spectrophotometry for Purity Assessment
UV-Visible spectrophotometry is a fundamental technique for assessing the purity of isolated anthocyanins like this compound. wjarr.com Anthocyanins exhibit characteristic absorption maxima in the visible region of the electromagnetic spectrum, typically between 480 and 550 nm, which is responsible for their red, purple, and blue colors. The purity of a this compound sample can be evaluated by analyzing its UV-Vis spectrum and comparing it to reference standards. wjarr.comresearchgate.net For instance, a purity of over 97% for this compound can be confirmed by HPLC connected to a UV/Vis detector, monitoring at both 280 nm and 520 nm. biolink.no The absorbance at the wavelength of maximum absorption (λmax) is used to determine the total anthocyanin content. creative-proteomics.com In a study on waxberry fruit, the UV-Vis absorbance spectra of the separated peaks, including Petunidin 3-O-glucoside, confirmed their identity. agriculturejournals.cz
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. wjarr.comcreative-proteomics.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the molecular structure, including the connectivity of atoms and stereochemistry. researchgate.net In the analysis of anthocyanins from waxberry, ¹H NMR confirmed the presence of a glucose moiety in Petunidin 3-O-glucoside by a characteristic doublet signal at δ 5.29 (d, J = 7.6 Hz, H-1 glucose). agriculturejournals.cz The anomeric proton's coupling constant helps in determining the sugar's configuration (α or β). researchgate.net Furthermore, NMR studies on various anthocyanins, including malvidin derivatives, have demonstrated its power in distinguishing between different isomers and degradation products. colab.wsunl.pt The complete assignment of proton (¹H) and carbon (¹³C) signals through experiments like COSY, HSQC, and HMBC allows for the unambiguous identification of the anthocyanin structure. researchgate.netresearchgate.net
Mass Spectrometry for Chemical Identity Confirmation
Mass spectrometry (MS) is a highly sensitive technique used to confirm the chemical identity of this compound by determining its mass-to-charge ratio (m/z). wjarr.com When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the identification of individual anthocyanins in complex mixtures. creative-proteomics.com In the analysis of waxberry fruit, MALDI-TOF-MS analysis of the peak corresponding to Petunidin 3-O-glucoside showed a molecular ion [M]⁺ at m/z 479 and a fragment ion at m/z 317, which results from the loss of the glucose molecule. agriculturejournals.cz This fragmentation pattern is characteristic and confirms the identity of the aglycone as petunidin. agriculturejournals.cz Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. The chemical formula for this compound is C₂₂H₂₃O₁₂⁺, with a molecular weight of approximately 479.4 g/mol . nih.gov
Advanced "-omics" Approaches
Metabolomic Profiling of Anthocyanin Accumulation
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has emerged as a powerful approach to understand the accumulation of anthocyanins, including this compound, in various plants. semanticscholar.orgfrontiersin.org By employing techniques like LC-MS, researchers can simultaneously profile a wide range of metabolites, providing a comprehensive snapshot of the metabolic state.
In a study on Catharanthus roseus, metabolomic analysis revealed that Petunidin 3-O-glucoside, along with malvidin 3-O-glucoside, were key contributors to the purple petal phenotype. semanticscholar.org Similarly, in Lagerstroemia indica, Petunidin-3-O-glucoside was found to be abundant in the petals of all three varieties studied, indicating its significant role in petal coloration. nih.gov Another study on Hibiscus syriacus showed that the accumulation of petunidins, among other anthocyanins, increased significantly during flower development. frontiersin.org These studies often integrate metabolomic data with transcriptomic data (the study of the complete set of RNA transcripts) to identify the genes and regulatory networks responsible for the biosynthesis and accumulation of specific anthocyanins like this compound. semanticscholar.orgfrontiersin.org
Transcriptomic Analysis of Biosynthetic Genes
Transcriptomic analysis, particularly through high-throughput RNA sequencing (RNA-Seq), is a powerful methodology for investigating the molecular mechanisms underlying the biosynthesis of specific metabolites like this compound. This approach allows researchers to capture a snapshot of all gene activity within a cell or tissue at a specific moment. By comparing the transcriptomes of plants or tissues with varying levels of this compound, scientists can identify the specific genes whose expression levels are correlated with the compound's accumulation. This provides critical insights into the key structural and regulatory genes that control its production.
Integrated analyses combining transcriptomics with metabolomics are frequently employed to create a more comprehensive understanding. semanticscholar.orgslu.semdpi.com This dual approach links the expression of specific genes directly to the accumulation of target compounds, such as this compound, strengthening the evidence for gene function. semanticscholar.orgslu.semdpi.com
Detailed Research Findings
Research across various plant species has utilized transcriptomics to elucidate the genetic framework of this compound synthesis. These studies typically compare tissues with high anthocyanin content against those with low or no content (e.g., purple vs. white potato tubers, or colored vs. green petals). plos.orgmdpi.com
A comparative transcriptome analysis of a wild purple potato, which accumulates petunidin-3-O-glucoside, and its red mutant, which produces pelargonidin-3-O-glucoside, revealed that the transformation in anthocyanin profile was primarily due to the significant downregulation of the flavonoid 3',5'-hydroxylase (F3'5'H) gene in the red mutant. plos.orgnih.gov This key enzyme is responsible for directing the biosynthetic pathway toward the production of delphinidin-based anthocyanins, which are the precursors to petunidin. mdpi.com When F3'5'H activity is low or absent, the pathway defaults to producing cyanidin or pelargonidin-based anthocyanins. plos.org The study identified 295 differentially expressed genes (DEGs) between the two potato varieties, highlighting a complex regulatory network. plos.orgnih.gov
In Catharanthus roseus, a combined metabolome and transcriptome analysis identified petunidin 3-O-glucoside as a primary contributor to the purple petal phenotype. semanticscholar.org The study pinpointed coordinately regulated anthocyanin biosynthetic genes, including chalcone (B49325) isomerase (CHI) and dihydroflavonol 4-reductase (DFR), as playing critical roles. semanticscholar.org Similarly, studies in Lagerstroemia indica found that petunidin-3-O-glucoside was abundant in purple-flowered varieties and that the upregulation of genes such as ANS, F3'H, and UGT was consistent with the accumulation of petunidin derivatives. researchgate.netnih.gov
The table below summarizes key structural genes identified through transcriptomic studies as being integral to the this compound biosynthetic pathway.
Table 1: Key Structural Genes in this compound Biosynthesis This table is interactive. You can sort and filter the data.
| Gene | Full Name | Function in Pathway | Research Context | Citations |
| PAL | Phenylalanine Ammonia-Lyase | Catalyzes the initial step of the phenylpropanoid pathway. | Expression correlated with petunidin 3-O-glucoside levels in potato. | plos.orgmdpi.com |
| CHS | Chalcone Synthase | A key entry-point enzyme for flavonoid biosynthesis. | Expression correlated with petunidin 3-O-glucoside levels in potato. | mdpi.com |
| CHI | Chalcone Isomerase | Catalyzes the conversion of chalcone into naringenin (B18129). | Upregulation linked to anthocyanin biosynthesis in Lagerstroemia indica. | semanticscholar.orgresearchgate.netresearchgate.net |
| F3H | Flavanone (B1672756) 3-hydroxylase | Converts flavanones (like naringenin) into dihydroflavonols. | Upregulation linked to anthocyanin biosynthesis in Lagerstroemia indica. | researchgate.netresearchgate.net |
| F3'5'H | Flavonoid 3',5'-hydroxylase | Crucial branching enzyme. Hydroxylates dihydrokaempferol (B1209521) (DHK) to produce dihydromyricetin (B1665482), the direct precursor for the delphinidin/petunidin branch. | Downregulation leads to a switch from petunidin to pelargonidin (B1210327) production in potatoes. Its presence is essential for petunidin synthesis. | plos.orgnih.govmdpi.com |
| DFR | Dihydroflavonol 4-reductase | Reduces dihydroflavonols to their corresponding leucoanthocyanidins. | Identified as a critical gene in the formation of anthocyanins in Catharanthus roseus. | semanticscholar.orgmdpi.com |
| ANS | Anthocyanidin Synthase | Converts leucoanthocyanidins to colored anthocyanidins (e.g., delphinidin). | Upregulation is involved in anthocyanin biosynthesis in Lagerstroemia indica. | researchgate.netresearchgate.net |
| OMT | O-methyltransferase | Crucial for final modification. Methylates delphinidin to form petunidin. | Part of the final modification steps leading to petunidin glycosides. | nih.gov |
| UFGT/3GT | UDP-glucose:flavonoid 3-O-glucosyltransferase | Transfers a glucose molecule to the anthocyanidin, forming the stable glucoside. | Upregulation linked to anthocyanin biosynthesis in Lagerstroemia indica. | plos.orgresearchgate.netresearchgate.net |
Transcriptomic analyses also identify the transcription factors (TFs) that regulate the expression of these structural genes. The MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins are well-known families of TFs that often form a regulatory complex (MBW complex) to control the entire anthocyanin biosynthetic pathway. semanticscholar.orgnih.gov
In potatoes, the downregulation of F3'5'H was linked to the regulation by MYB and bZIP family transcription factors. plos.org In Clematis, a specific MYB-like gene was identified as a key candidate for controlling the development of blue-purple flower color, which is associated with petunidin-3-O-glucoside accumulation. maxapress.com
The table below details the transcription factor families and specific genes found to regulate the this compound biosynthetic pathway.
Table 2: Key Transcription Factors Regulating this compound Biosynthesis This table is interactive. You can sort and filter the data.
| Transcription Factor Family | Specific Gene(s) / Type | Role in Pathway Regulation | Research Context | Citations |
| MYB | MYB family TFs, MYB113-like | Master regulators of the anthocyanin pathway. Often activate structural genes. | Found to regulate F3'5'H expression in potato. A MYB-like gene was key for petunidin-associated color in Clematis. A MYB113-like gene was identified as a key regulator in wild potato corollas. | semanticscholar.orgplos.orgmaxapress.commdpi.com |
| bHLH | bHLH family TFs | Act as co-regulators with MYB proteins to form the MBW activation complex. | Identified as being significantly correlated with differences in flower color in Catharanthus roseus. | semanticscholar.org |
| WD40 | WD40 repeat proteins | Provide a structural scaffold for the MBW complex, facilitating the interaction between MYB and bHLH proteins. | Found to be significantly correlated with F3'5'H expression in Catharanthus roseus. | semanticscholar.orgmdpi.com |
| bZIP | bZIP family TFs | Found to be involved in regulating the transformation from petunidin to pelargonidin in potatoes. | Identified as being significantly regulated during anthocyanin transformation in potatoes. | plos.org |
| MADS | MADS family TFs | Found to be involved in the regulation of anthocyanin transformation in potatoes. | Identified as being significantly regulated during anthocyanin transformation in potatoes. | plos.org |
By identifying both the structural genes that build the compound and the transcription factors that switch them on and off, transcriptomic analysis provides a detailed blueprint of how this compound synthesis is controlled within an organism.
Cellular and Molecular Mechanisms of Action of Petunidin 3 Glucoside
In Vitro Studies on Cellular Models (Non-human clinical)
Petunidin (B3231668) 3-glucoside has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade involved in cell proliferation, differentiation, and apoptosis. nih.gov Anthocyanins, including petunidin 3-glucoside, can influence the Ras-ERK and PI3K/Akt pathways, which in turn affects the expression of activator protein-1 (AP-1), a downstream target of the MAPK pathway. nih.gov Studies on other anthocyanins, such as peonidin (B1209262) 3-glucoside, have demonstrated the ability to attenuate the phosphorylation of extracellular signal-regulated kinase (ERK)1/2, a key component of the MAPK family. tandfonline.comresearchgate.net This modulation of the MAPK pathway is a significant mechanism through which anthocyanins may inhibit cellular transformation. nih.gov For instance, delphinidin (B77816), a closely related anthocyanidin, has been found to inhibit the proliferation of certain cancer cells by participating in the ERK1/2 MAPK signaling cascades. foodandnutritionresearch.net
The Nuclear Factor-kappa B (NF-κB) pathway, a pivotal regulator of inflammatory responses, is another target of this compound. In vitro studies have shown that this compound, along with other anthocyanins like cyanidin-3-glucoside and delphinidin-3-glucoside, can inhibit the activation of NF-κB induced by inflammatory stimuli. nih.gov This inhibition can occur through the modulation of upstream signaling pathways such as PI3K/Akt and MAPK. nih.gov A derivative, Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside (PtCG), has been observed to suppress the protein expression of NF-κB and other inflammatory markers like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.com In a study on Caco-2 cells, petunidin-3-O-glucoside was shown to be protective against TNFα-induced increases in intestinal permeability at a concentration of 1 μM. researchgate.net
Petunidin 3-O-glucoside (P3OG) has been found to regulate the PI3K/AKT/ERK pathway, particularly in the context of glioblastoma multiforme (GBM) cells. foodandnutritionresearch.net Research indicates that P3OG, especially when combined with a PI3K inhibitor, can significantly induce GBM cell death by modulating this pathway along with the SIRT3/p53 axis. foodandnutritionresearch.net The PI3K/Akt signaling pathway is a crucial regulator of various cellular processes, including metabolism, cell survival, and proliferation. mdpi.com Anthocyanins, as a class of compounds, are known to influence this pathway, which has implications for their potential anti-obesity and anti-cancer effects. nih.govmdpi.com The modulation of the PI3K/Akt pathway by anthocyanins can lead to the suppression of downstream targets involved in adipogenesis and the promotion of glucose metabolism. mdpi.com
Petunidin 3-O-glucoside has been identified as a competitive inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. mdpi.comresearchgate.net In one study, petunidin 3-O-glucoside exhibited inhibitory activity with an IC50 value of 10.3 ± 1.0 μM. mdpi.com Further kinetic analysis confirmed its role as a competitive inhibitor with a Ki value of 9.0 ± 2.1 μM. mdpi.comresearchgate.net This competitive inhibition indicates that petunidin 3-O-glucoside binds to the active site of the tyrosinase enzyme, thereby preventing the substrate from binding and inhibiting melanin production. mdpi.com
Table 1: Tyrosinase Inhibition Data for Petunidin 3-O-glucoside
| Parameter | Value | Reference |
| IC50 | 10.3 ± 1.0 μM | mdpi.com |
| Inhibition Constant (Ki) | 9.0 ± 2.1 μM | mdpi.comresearchgate.net |
| Inhibition Type | Competitive | mdpi.comresearchgate.net |
Interactions with Key Enzymes
Endothelial Nitric Oxide Synthase (eNOS) Upregulation
This compound has been shown to significantly upregulate the expression and activity of endothelial nitric oxide synthase (eNOS). cambridge.orguea.ac.ukcambridge.org This enzyme is crucial for maintaining cardiovascular health by producing nitric oxide (NO), a key signaling molecule involved in vasodilation and blood pressure regulation. nih.gov Studies in human umbilical vein endothelial cells (HUVECs) have demonstrated that this compound, along with other anthocyanins like cyanidin (B77932) 3-glucoside and peonidin 3-glucoside, can increase eNOS expression. cambridge.orguea.ac.uk This upregulation of eNOS leads to enhanced NO production, which may contribute to the prevention of endothelial dysfunction and atherosclerosis. nih.gov The mechanism appears to involve the activation of specific signaling pathways that promote the transcription of the eNOS gene. nih.gov
NADPH Oxidase (NOX)-mediated Superoxide (B77818) Production Reduction
In addition to its effects on eNOS, this compound has been found to reduce the production of superoxide radicals mediated by NADPH oxidase (NOX). cambridge.orguea.ac.uk The NOX enzyme complex is a major source of reactive oxygen species (ROS) in vascular cells, and its overactivity is linked to oxidative stress and cardiovascular disease. oup.comsemanticscholar.org Research has shown that this compound, along with peonidin 3-glucoside and malvidin (B83408) 3-glucoside, can significantly decrease angiotensin II-stimulated superoxide production in endothelial cells. cambridge.org This inhibitory effect on NOX activity helps to decrease oxidative stress, thereby protecting the vasculature from damage. semanticscholar.org The reduction in superoxide production also prevents the scavenging of NO, further enhancing its bioavailability and promoting vascular health. uea.ac.uk
Effects on Cell Cycle Progression and Apoptosis in Cellular Models
This compound has demonstrated the ability to influence cell cycle progression and induce apoptosis in various cancer cell models. units.ittandfonline.com These actions are critical to its potential anticancer properties. For instance, anthocyanin-rich extracts containing this compound have been shown to cause cell cycle arrest at the G1/G0 or G2/M phases in different cancer cell lines. tandfonline.comtandfonline.com This arrest prevents the proliferation of cancer cells. Furthermore, this compound can trigger apoptosis, or programmed cell death, through both caspase-dependent and caspase-independent pathways. tandfonline.com Molecular docking studies have suggested a potential interaction between this compound and caspase-3, a key executioner enzyme in apoptosis. researchgate.net This interaction could inhibit the enzyme's activity, though the precise functional consequence in a cellular context requires further elucidation. researchgate.net The induction of apoptosis by this compound is a crucial mechanism for eliminating cancerous cells. tandfonline.com
Interaction with Model Biological Membranes and Macromolecules (e.g., DNA, Albumin)
Studies have explored the interaction of this compound with model biological membranes and essential macromolecules like DNA and human serum albumin (HSA). nih.govresearchgate.net Research using fluorimetric and ATR-FTIR analyses has shown that this compound can interact with both the hydrophilic and hydrophobic regions of cell-mimicking membranes. nih.govresearchgate.net It can increase the packing order of the polar heads of lipids and reduce the fluidity of the lipid chains in the deeper layers of the membrane. nih.govresearchgate.net
This compound has also been found to bind to HSA, although the presence of the glucose molecule appears to reduce its binding affinity compared to its aglycone form, petunidin. nih.govresearchgate.net Furthermore, fluorescence correlation spectroscopy has demonstrated that this compound is capable of forming stable complexes with plasmid DNA, leading to significant conformational changes in the DNA structure. nih.govresearchgate.net
In Vivo Studies on Model Organisms (Non-human clinical)
To understand the systemic effects of this compound, researchers have turned to in vivo studies using model organisms. These studies provide valuable insights into its impact on lifespan, stress resistance, and physiological functions in a whole-organism context.
Investigation in Caenorhabditis elegans (e.g., lifespan, motility, cognitive functions, stress response)
The nematode Caenorhabditis elegans is a widely used model for studying aging and stress responses. aging-us.com Research has shown that this compound can significantly extend the lifespan of C. elegans. researchgate.net For example, one study found that a specific petunidin glycoside from Lycium ruthenicum Murray extended the average lifespan of the nematodes by 19.50%. researchgate.net In addition to increased longevity, this compound treatment has been associated with improved motility and reduced accumulation of lipofuscin, a marker of cellular aging, without negatively affecting fertility. researchgate.net These findings suggest that this compound can enhance the healthspan of C. elegans. researchgate.net Furthermore, studies with other anthocyanins like peonidin-3-glucoside (B1200960) and delphinidin-3-glucoside have shown enhanced tolerance to various stressors, including heat, UV radiation, and oxidative stress, suggesting similar protective effects may be conferred by this compound. scienceasia.orgjapsonline.com
Examination in Drosophila melanogaster (e.g., lifespan, motor function, sex-specific effects)
The fruit fly, Drosophila melanogaster, is another important model organism for studying the effects of bioactive compounds on aging and physiology. scribd.com Studies on this compound in D. melanogaster have revealed interesting and complex sex-specific effects on lifespan and motor function. vjs.ac.vn
Supplementation with this compound has been shown to extend the lifespan of male flies under both normal and ethanol-exposed conditions. vjs.ac.vn However, a similar significant extension of lifespan was not observed in female flies at any of the tested concentrations. vjs.ac.vn
The effects on motor function, assessed by a negative geotaxis assay, also showed sex-specific and age-dependent variations. vjs.ac.vnresearchgate.net In male flies, a middle concentration of this compound improved motor function during early to mid-adulthood. researchgate.netvjs.ac.vn Conversely, in female flies, low concentrations of the compound appeared to worsen the decline in motor function during mid to late adulthood, especially when exposed to the neurotoxin glyphosate. researchgate.netvjs.ac.vn These findings highlight the nuanced and sex-dependent manner in which this compound can influence physiological functions in D. melanogaster. vjs.ac.vn
Interactive Data Table: Effects of this compound on Drosophila melanogaster Motor Function
| Sex | Condition | P3G Concentration | Effect on Motor Function (Climb Pass Rate) | Time Point |
| Male | Normal | 25 µg/mL | 26.2% increase | Day 5 |
| Male | Normal | 25 µg/mL | 22.9% increase | Day 10 |
| Male | Normal | 12.5 µg/mL | 81.9% reduction | Day 15 |
| Female | Normal | 12.5 µg/mL | 37% decline | Day 10 |
| Female | Normal | 12.5 µg/mL | 40.3% decline | Day 15 |
Studies in Rodent Models (e.g., neuroinflammation, oxidative stress, Aβ and BACE-1 signaling in aging models)
Research utilizing rodent models has provided significant insights into the neuroprotective mechanisms of this compound and its derivatives. A notable study investigated the effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside (PtCG), the primary anthocyanin in Lycium ruthenicum Murr., in a D-galactose (D-gal)-induced aging mouse model. This model mimics age-related neurodegeneration, characterized by increased oxidative stress and neuroinflammation.
The study revealed that PtCG treatment significantly mitigated cognitive decline and memory deficits in the aging mice. nih.govmdpi.com At a molecular level, PtCG demonstrated potent anti-inflammatory and antioxidant properties. In the hippocampus of D-gal-induced aging mice, PtCG treatment led to a marked downregulation of key neuroinflammatory markers. nih.govmdpi.com This included the suppression of nuclear factor-kappa B (NF-κB), a pivotal transcription factor in inflammatory responses, and its downstream targets such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govmdpi.com Furthermore, the production of the pro-inflammatory cytokine interleukin-1 beta (IL-1β) was also significantly reduced. nih.govmdpi.com
In terms of oxidative stress, PtCG treatment effectively restored the balance of antioxidant defenses in both the serum and hippocampus. nih.gov The levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, were significantly reduced, while the activities of crucial antioxidant enzymes, superoxide dismutase (SOD) and glutathione (B108866) (GSH), were considerably enhanced. nih.govmdpi.com
A critical aspect of age-related neurodegeneration, particularly in the context of Alzheimer's disease, involves the processing of amyloid precursor protein (APP) and the subsequent generation of amyloid-beta (Aβ) peptides. The enzyme β-site APP cleaving enzyme 1 (BACE-1) is the rate-limiting enzyme in this process. nih.govmedchemexpress.comdovepress.com The study in D-gal-induced aging mice showed that PtCG treatment significantly downregulated the protein expression of both BACE-1 and Aβ in the hippocampus. nih.govmdpi.com This suggests that this compound may play a role in mitigating the amyloidogenic pathway, a key pathological feature of Alzheimer's disease. medchemexpress.comembopress.org
Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside (PtCG) in a D-gal-Induced Aging Mouse Model
| Biomarker Category | Biomarker | Effect of PtCG Treatment | Location | Reference |
|---|---|---|---|---|
| Neuroinflammation | NF-κB | Downregulated | Hippocampus | nih.govmdpi.com |
| COX-2 | Downregulated | Hippocampus | nih.govmdpi.com | |
| iNOS | Downregulated | Hippocampus | nih.govmdpi.com | |
| IL-1β | Downregulated | Hippocampus | nih.govmdpi.com | |
| Oxidative Stress | MDA | Reduced | Serum & Hippocampus | nih.govmdpi.com |
| SOD | Enhanced Activity | Serum & Hippocampus | nih.govmdpi.com | |
| GSH | Enhanced Activity | Serum & Hippocampus | nih.gov | |
| Aβ and BACE-1 Signaling | BACE-1 | Downregulated | Hippocampus | nih.govmdpi.com |
| Aβ | Downregulated | Hippocampus | nih.govmdpi.com |
Studies on Organ Cultures (e.g., diabetic cataracts in rat lens)
The therapeutic potential of this compound has also been explored in ex vivo organ culture models, particularly in the context of diabetic complications. One area of focus has been the prevention of diabetic cataracts, a leading cause of blindness in diabetic patients. The formation of diabetic cataracts is linked to the polyol pathway, where the enzyme aldose reductase converts excess glucose into sorbitol, leading to osmotic stress and lens opacity. mdpi.comnhri.org.tw
In a study utilizing a rat lens organ culture system, various anthocyanin monomers isolated from grape skin were screened for their inhibitory effects on lens opacity under high-sugar conditions. researchgate.netmdpi.com Among the tested compounds, this compound demonstrated an inhibitory effect on the development of lens opacity. researchgate.netmdpi.comscienceasia.org This suggests that this compound may interfere with the pathological processes leading to cataract formation in a diabetic state.
While this compound was effective, the same study noted that other anthocyanins, specifically malvidin 3-glucoside and delphinidin 3-glucoside, exhibited stronger inhibitory activities in this particular assay system. researchgate.net This highlights the structural nuances among anthocyanins that can influence their biological efficacy in specific pathological contexts.
Comparative Mechanistic Analysis with Other Anthocyanin Glucosides
The biological activities of this compound are often understood in comparison to other common anthocyanin glucosides, such as those derived from cyanidin, delphinidin, and malvidin. The structural differences, particularly the hydroxylation and methoxylation patterns on the B-ring, play a crucial role in their molecular mechanisms.
In terms of antioxidant activity, the number and position of hydroxyl groups are key determinants. Delphinidin, with three hydroxyl groups on the B-ring, and its glucosides often exhibit high radical scavenging activity. nih.govnih.gov Petunidin, having two hydroxyl groups and one methoxyl group, generally shows potent antioxidant effects, though its efficacy relative to other anthocyanins can vary depending on the specific assay. nih.govmdpi.com For instance, some studies have found that this compound has lower antioxidant efficiency compared to delphinidin 3-glucoside and cyanidin 3-rutinoside. japsonline.com However, in other assessments, petunidin and its glucosides were ranked among the most active radical scavengers, alongside delphinidin. nih.gov The glycosylation at the 3-O-position can also influence antioxidant capacity, with some studies suggesting it can be slightly more effective than the corresponding aglycone in certain contexts. nih.gov
Regarding anti-inflammatory mechanisms, the NF-κB signaling pathway is a common target for many anthocyanins. tandfonline.comfoodandnutritionjournal.org Delphinidin has been shown to inhibit COX-2 expression by targeting NF-κB. tandfonline.com Similarly, cyanidin 3-O-glucoside and peonidin 3-O-glucoside have been found to inhibit CD40-induced inflammatory signaling. tandfonline.com this compound also exerts anti-inflammatory effects through the downregulation of NF-κB and its associated pro-inflammatory mediators, as seen in rodent models of neuroinflammation. nih.govmdpi.com The comparative potency of these anthocyanins in modulating the NF-κB pathway can be influenced by the cellular context and the specific inflammatory stimulus.
The ability to inhibit enzymes involved in pathological processes also varies among anthocyanin glucosides. In the context of diabetic cataracts, as mentioned previously, while this compound was effective in inhibiting lens opacity, delphinidin 3-glucoside and malvidin 3-glucoside showed stronger activity. researchgate.net
Comparative Mechanistic Aspects of this compound and Other Anthocyanins
| Mechanism | This compound | Comparative Notes with Other Anthocyanins | Reference |
|---|---|---|---|
| Antioxidant Activity (Radical Scavenging) | Potent activity, though can be lower than delphinidin 3-glucoside in some assays. | Activity is highly dependent on the B-ring structure (number of -OH groups). Delphinidin (3 -OH) is often the most potent. Glycosylation can modulate activity. | nih.govmdpi.comjapsonline.com |
| Anti-inflammatory (NF-κB Pathway) | Downregulates NF-κB and downstream targets (COX-2, iNOS). | This is a common mechanism for many anthocyanins, including delphinidin and cyanidin glucosides. Relative potency can vary. | nih.govmdpi.comtandfonline.comfoodandnutritionjournal.org |
| Enzyme Inhibition (e.g., Aldose Reductase in Diabetic Cataracts) | Inhibits lens opacity in rat lens organ culture. | Showed weaker inhibitory activity compared to malvidin 3-glucoside and delphinidin 3-glucoside in the same model. | researchgate.netmdpi.com |
Biotechnological Applications and Future Research Directions
Strategies for Enhanced Petunidin (B3231668) 3-Glucoside Production in Plants
Increasing the concentration of petunidin 3-glucoside in plants is a key goal for realizing its commercial potential. Biotechnological strategies are primarily centered on the genetic manipulation of the anthocyanin biosynthetic pathway. The synthesis of this compound branches from the general flavonoid pathway and involves specific enzymes that determine the final structure of the anthocyanin.
Key enzymatic steps leading to this compound include the action of Flavonoid 3',5'-hydroxylase (F3'5'H), which adds hydroxyl groups to the B-ring of dihydrokaempferol (B1209521), and Dihydroflavonol 4-reductase (DFR), which then acts on this substrate. mdpi.com The subsequent steps are catalyzed by anthocyanidin synthase (ANS) and glycosyltransferases (GTs) that attach a glucose molecule.
Metabolic engineering approaches aim to:
Overexpress Key Biosynthetic Genes: Increasing the expression of F3'5'H is a critical strategy to channel metabolic flux towards the production of delphinidin-based anthocyanins, including petunidin. mdpi.com Similarly, enhancing the activity of DFR and specific glucosyltransferases can further boost production. mdpi.comoup.com
Regulate Transcription Factors: The entire pathway is controlled by a complex of transcription factors, typically including members of the MYB, bHLH, and WD40 families. mdpi.com Engineering these regulatory proteins can simultaneously upregulate multiple structural genes in the pathway, leading to a significant increase in anthocyanin accumulation.
Plant Cell and Tissue Culture: In vitro production using plant cell cultures offers a method to produce this compound in controlled and standardized bioreactor conditions. researchgate.net This approach avoids the complexities of agricultural production and allows for the optimization of yields through elicitation and media conditioning. researchgate.net While much of the microbial engineering work has focused on simpler anthocyanins like cyanidin-3-O-glucoside in organisms such as E. coli and Saccharomyces cerevisiae, the principles of pathway construction and optimization are transferable to plant systems. frontiersin.orgresearchgate.netnih.gov
| Gene/Enzyme | Function | Engineering Strategy |
|---|---|---|
| Flavonoid 3',5'-hydroxylase (F3'5'H) | Catalyzes the conversion of dihydrokaempferol towards a delphinidin-type precursor. mdpi.com | Overexpression to direct pathway flux. mdpi.com |
| Dihydroflavonol 4-reductase (DFR) | Reduces the dihydroflavonol precursor. mdpi.com | Co-expression with F3'5'H. mdpi.com |
| Anthocyanidin Synthase (ANS) | Converts leucoanthocyanidins to anthocyanidins. oup.com | Overexpression. |
| UDP-glucose: flavonoid 3-O-glucosyltransferase (3GT) | Attaches a glucose moiety at the 3-position. oup.com | Overexpression of specific GTs. |
| MYB/bHLH/WD40 Transcription Factors | Regulate the expression of pathway genes. mdpi.com | Overexpression of regulatory complexes. |
Applications in Functional Food Development (Excluding human clinical trials)
This compound is valued in the food industry primarily as a natural colorant and a functional ingredient. Its reddish-purple hue makes it an effective alternative to synthetic dyes in various food systems. nih.gov The stability of its color, like other anthocyanins, is influenced by factors such as pH, light, and temperature. nih.gov
Natural Food Colorant: Anthocyanins are water-soluble pigments, which allows for their easy incorporation into aqueous food products. mdpi.com this compound contributes to the color of many fruits and vegetables and can be extracted for use as a food additive. nih.gov For instance, extracts from grape skins, rich in this compound, can be enhanced using processing techniques like ohmic heating to boost pigment recovery for use as a colorant. encyclopedia.pub
Ingredient in Functional Foods: There is growing interest in developing functional foods using ingredients that are naturally rich in specific bioactive compounds. Colored rice varieties, particularly black rice, have been identified as containing this compound as a notable anthocyanin, second only to cyanidin-3-glucoside in some varieties. koreamed.org These grains are being investigated for use in functional food products where the anthocyanin content itself is a key feature. koreamed.orgnih.gov The development of anthocyanin-rich fractions from these sources allows for their use as concentrated functional ingredients. koreamed.org
Development of Research Reagents
The availability of pure this compound is essential for advancing scientific research into its properties and biological effects. As a result, it has been developed and is commercially available as a high-purity research reagent and analytical standard. extrasynthese.commedchemexpress.com
Analytical Standard: Purified this compound (often as a chloride salt) is used as a reference material for the qualitative and quantitative analysis of food, plant extracts, and biological samples. extrasynthese.com High-performance liquid chromatography (HPLC) is a common method where this standard is necessary for accurately identifying and measuring the concentration of this compound in a complex mixture. koreamed.org
Tool for In Vitro Research: The availability of the isolated compound allows researchers to conduct controlled experiments to investigate its specific biological activities without the confounding effects of other compounds present in a natural extract. glpbio.com Studies using this purified reagent have explored its effects on various cell lines and its biochemical properties, such as enzyme inhibition. glpbio.commdpi.com Companies that supply chemical standards provide detailed specifications, including purity, CAS number, and molecular formula, ensuring the reliability of research results. extrasynthese.commedchemexpress.com
Emerging Areas of Research
The scientific community continues to explore novel aspects of this compound, from its ecological roles to advanced methods of production and modification.
Xenohormesis is a hypothesis suggesting that stress-signaling molecules from one species can be recognized by another, inducing a beneficial stress-response and enhancing longevity. oup.comoup.com Research has indicated that this compound may function as such a signaling molecule.
A key study demonstrated that this compound, along with delphinidin (B77816) 3-glucoside, isolated from red wine, significantly improved the growth rate and oxidative stress resistance of the yeast Saccharomyces cerevisiae. oup.comoup.comnih.gov This protective effect was found to be mediated through the activation of the yeast's stress-responsive transcription factors, Msn2 and Msn4. oup.comnih.gov This finding suggests that yeast can sense this plant-derived compound and trigger its own defense mechanisms, providing a clear example of interkingdom signaling and supporting the xenohormesis hypothesis for this specific anthocyanin. researchgate.net
The biological properties of this compound can be altered through structural modifications, primarily glycosylation (attachment of sugar groups) and acylation (attachment of acyl groups). These modifications can impact the molecule's stability, solubility, and how it interacts with biological systems. nih.govresearchgate.net
Glycosylation: The presence and type of sugar moiety can influence bioactivity. For instance, one study found that while the aglycone (petunidin without the glucose) was more effective at rigidizing model biological membranes, glycosylation significantly affected the molecule's ability to bind to proteins like human serum albumin. nih.gov
Acylation: The addition of acyl groups, such as from organic acids, to the sugar moiety can significantly enhance the stability of anthocyanins. researchgate.netmdpi.com This is particularly important for color stability across different pH levels. A study on a related petunidin derivative showed that the acylated form suffered less color degradation under neutral and alkaline conditions compared to its non-acylated counterpart. mdpi.com Enzymatic acylation is being explored as a method to create more stable, liposoluble derivatives of anthocyanins for potential use in new applications. mdpi.com The antioxidant activity is also structure-dependent, with the number and arrangement of hydroxyl groups on the B-ring playing a crucial role. nih.gov
| Modification | Effect | Reference |
|---|---|---|
| Glycosylation (addition of glucose) | Affects binding affinity to proteins and interaction with cell membranes. nih.gov | nih.gov |
| Acylation (addition of acyl groups) | Increases color stability, especially at higher pH, and improves liposolubility. mdpi.commdpi.com | mdpi.com, mdpi.com |
| Hydroxylation Pattern | The number of hydroxyl groups on the B-ring influences antioxidant activity. nih.gov | nih.gov |
While this compound can be extracted from natural sources, this process can be challenging and result in low yields. nih.govacs.org Therefore, the development of efficient chemical synthesis methods is a significant area of research. Traditional synthesis routes are often complex and not commercially scalable. nih.gov
Recent research has focused on simplifying the process and improving yields. A 2024 study reported an optimized synthesis strategy for both delphinidin-3-O-glucoside and petunidin-3-O-glucoside. nih.govacs.orgresearchgate.net The key innovations included:
A one-step ester-to-ketone process.
Optimization of the ring formation reaction.
These improvements led to a more streamlined synthesis pathway and significantly higher production yields compared to previously reported methods, highlighting a path toward more efficient and scalable chemical production of this compound. nih.govacs.org
Q & A
Basic Research Questions
Q. How can Petunidin 3-glucoside be quantified in plant extracts using HPLC?
- Methodological Answer : Utilize reverse-phase HPLC with a C18 column and gradient elution. The mobile phase should combine 0.1% formic acid in water and methanol, with detection at 530–549 nm (λmax for anthocyanins). Calibrate using a reference standard (≥98% purity) and validate linearity across concentrations (e.g., 1–100 µg/mL). Ensure sample preparation includes acidified methanol extraction to stabilize anthocyanins .
- Key Considerations : Adjust gradient parameters (e.g., 10%–50% methanol over 30 minutes) to resolve co-eluting peaks. Report recovery rates and limit of detection (LOD) to address matrix effects .
Q. What are optimal storage conditions to preserve this compound stability?
- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers. For liquid solutions, use acidified solvents (e.g., 0.1% HCl in methanol) and avoid repeated freeze-thaw cycles. Monitor degradation via UV/Vis spectrophotometry (absorbance loss at 549 nm) or HPLC peak area reduction over time .
- Key Considerations : Degradation accelerates at neutral/alkaline pH; validate stability under experimental conditions (e.g., simulated gastric fluid) if used in bioavailability studies .
Q. How can researchers confirm the structural identity of isolated this compound?
- Methodological Answer : Combine spectroscopic techniques:
- UV/Vis : Confirm λmax at 278 nm (phenolic ring) and 549 nm (anthocyanin chromophore).
- MS/MS : Look for molecular ion [M]+ at m/z 479.4 (aglycone) and fragment ions indicating glucose loss (m/z 317).
- NMR : Assign peaks for glucoside protons (δ 3.0–5.5 ppm) and aromatic methoxy groups (δ 3.8–4.0 ppm) .
- Key Considerations : Compare data with published spectra or commercial reference standards .
Advanced Research Questions
Q. How to resolve contradictions in reported antioxidant activity of this compound across studies?
- Methodological Answer : Standardize assays by:
- FRAP Assay : Use Trolox equivalents (TEAC) and report results as µmol Fe²+/g. Note that FRAP underestimates anthocyanin activity at neutral pH due to structural instability .
- Cellular Models : Combine with ROS-scavenging assays in endothelial cells or hepatocytes. Normalize results to intracellular uptake, quantified via LC-MS .
- Key Considerations : Address pH-dependent anthocyanin tautomerism and batch-to-batch purity variations (≥98% recommended) .
Q. What experimental designs are suitable for studying this compound’s role in mitigating mycotoxin toxicity?
- Methodological Answer : Use in vitro digestion models (e.g., INFOGEST protocol) to simulate oral, gastric, and intestinal phases. Spike cereal matrices (e.g., bread) with ochratoxin A (OTA) and this compound. Quantify OTA reduction via LC-MS and correlate with anthocyanin stability under digestive conditions .
- Key Considerations : Include controls for matrix effects (e.g., anthocyanin-free samples) and validate OTA detection limits (e.g., LOD ≤ 0.1 µg/kg) .
Q. How to evaluate this compound’s bioavailability and metabolism in vivo?
- Methodological Answer :
- Animal Models : Administer a single oral dose (e.g., 50 mg/kg in rodents) and collect plasma/tissues at timed intervals. Detect parent compound and metabolites (e.g., glucuronides) via UPLC-QTOF-MS.
- Gut Microbiota : Incubate with human fecal slurries under anaerobic conditions to identify microbial metabolites (e.g., phenolic acids) .
Data Analysis and Reproducibility
Q. How to address variability in this compound bioactivity between laboratories?
- Methodological Answer : Adopt harmonized protocols:
- Antioxidant Assays : Pre-equilibrate samples to assay pH (e.g., pH 3.5 for FRAP) and use internal standards (e.g., ascorbic acid) .
- Purity Verification : Require certificates of analysis (CoA) with batch-specific HPLC/UV/Vis data .
- Key Considerations : Report inter-day CVs (<3%) and validate instrument calibration with reference materials .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) for IC₅₀ calculations. For omics data (e.g., transcriptomics), apply false discovery rate (FDR) correction and pathway enrichment analysis .
- Key Considerations : Power analysis should guide sample size (e.g., n ≥ 3 biological replicates) to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
